Product packaging for (S)-Tedizolid(Cat. No.:CAS No. 1431699-67-0)

(S)-Tedizolid

Cat. No.: B1139328
CAS No.: 1431699-67-0
M. Wt: 370.3 g/mol
InChI Key: XFALPSLJIHVRKE-LBPRGKRZSA-N
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Description

(S)-Tedizolid is the active microbiological moiety of the prodrug Tedizolid Phosphate, an oxazolidinone-class antibiotic approved for medical use and recognized on the World Health Organization's List of Essential Medicines . As a second-generation oxazolidinone, it is characterized by a 4- to 16-fold enhanced potency against Gram-positive bacteria compared to the first-generation agent linezolid, including activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and certain linezolid-resistant strains . Its potent activity is derived from its mechanism of action, which involves binding to the 23S ribosomal RNA of the 50S bacterial ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex . Tedizolid phosphate is rapidly converted in vivo by phosphatases to the active form, this compound . This compound is highly relevant for research in infectious diseases and antimicrobial resistance. It is particularly valuable for studies investigating novel therapeutic strategies against multidrug-resistant Gram-positive pathogens, mechanisms of antibiotic resistance, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. The primary PK/PD index correlated with its efficacy is the ratio of free drug area under the curve to minimum inhibitory concentration (fAUC/MIC) . For research purposes, it is noted that this compound demonstrates high oral bioavailability (approximately 91%) and a half-life of about 12 hours, supporting once-daily dosing in clinical settings . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15FN6O3 B1139328 (S)-Tedizolid CAS No. 1431699-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Tedizolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a representative synthesis pathway for (S)-Tedizolid. It includes tabulated quantitative data from key experimental steps, detailed protocols, and visualizations of the synthetic route and mechanism of action to support research and development efforts.

This compound: Chemical Structure and Properties

This compound is the S-enantiomer of Tedizolid, a novel oxazolidinone antibiotic.[1] The biologically active form of the drug is the (R)-enantiomer, which is used in its phosphate prodrug form, Tedizolid phosphate.[2] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

The chemical name for this compound is (5S)-3-{3-fluoro-4-[6-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[1]

Chemical Structure of this compound:

  • Molecular Formula: C₁₇H₁₅FN₆O₃[5]

  • Molecular Weight: 370.34 g/mol [1]

  • CAS Number: 1431699-67-0[5]

  • InChI Key: XFALPSLJIHVRKE-LBPRGKRZSA-N[1]

The structure consists of a central oxazolidinone core, which is crucial for its antibacterial activity. This core is attached to a fluorophenyl ring, which in turn is linked to a pyridine ring bearing a methyltetrazole group. The stereochemistry at the C5 position of the oxazolidinone ring is critical for its biological activity, with the (R)-enantiomer being the active form.

Synthesis Pathway of Tedizolid

The synthesis of Tedizolid, and by extension its enantiomers, can be achieved through various routes. A common approach involves the coupling of key intermediates to construct the core structure. One representative synthesis of Tedizolid phosphate involves a Suzuki coupling reaction.[6] The synthesis of the active (R)-enantiomer is typically targeted, but the same principles apply to the synthesis of the (S)-enantiomer by using the appropriate chiral starting material.

A key intermediate in many syntheses is N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester.[7] The general process begins with starting materials that are converted into initial intermediates, which then undergo cyclization to form the oxazolidinone ring.[]

The following diagram illustrates a plausible synthetic pathway for Tedizolid, highlighting the key transformations.

Tedizolid_Synthesis A 2-cyano-5-bromopyridine B 2-(Tetrazol-5-yl)-5-bromopyridine A->B NaN3, NH4Cl DMF C 2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine (Intermediate A) B->C CH3I, K2CO3 Acetone D 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid ester (Intermediate II) C->D Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc Dioxane H This compound D->H Intermediate G Pd(PPh3)4, Na2CO3 DME/H2O E (S)-Glycidyl butyrate G (S)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one E->G 1. n-BuLi 2. 3-Fluoro-4-iodoaniline 3. Isopropyl alcohol F 3-Fluoro-4-iodoaniline G->H Intermediate D Pd(PPh3)4, Na2CO3 DME/H2O I This compound Phosphate H->I POCl3, Et3N THF

Caption: Synthesis Pathway for this compound Phosphate.

Quantitative Data for Synthesis Steps

The following tables summarize quantitative data for key reactions in a representative synthesis of Tedizolid. The data is compiled from various patented synthesis routes.

Table 1: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester (Intermediate II) [6]

ParameterValue
Starting Material2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine
ReagentsBis(pinacolato)diboron, Potassium acetate, Pd(dppf)Cl₂
SolventDioxane
Temperature80 °C
Reaction Time4 hours
Yield86.4%

Table 2: Synthesis of (R)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate for active enantiomer) [9]

ParameterValue
Starting Material5-(2-fluoro-4-iodophenyl)-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Reagents(R)-5-(hydroxymethyl)oxazolidin-2-one, Cyclohexanediamine, Cuprous iodide, Potassium carbonate
SolventDioxane
Temperature100-110 °C
Reaction Time16 hours
YieldNot explicitly stated

Table 3: Suzuki Coupling to form Tedizolid [6]

ParameterValue
Reactant 12-(2-methyl tetrazolium-5-base) pyridine-5-boric acid pinacol ester
Reactant 2(R)-N-[3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide
CatalystTetrakis(triphenylphosphine)palladium(0)
BaseSodium Carbonate
Solvent1,2-Dimethoxyethane / Water
Temperature85 °C
Reaction Time3 hours
Yield82%

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of Tedizolid, based on published literature.

Protocol 1: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine (Intermediate A) [6]

  • To a solution of 2-cyano-5-bromopyridine in dimethylformamide (DMF), add sodium azide and ammonium chloride.

  • Heat the reaction mixture and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture and pour it into water. The resulting precipitate is filtered and dried to give 2-(tetrazol-5-yl)-5-bromopyridine.

  • Dissolve the tetrazole intermediate in acetone and add potassium carbonate and methyl iodide.

  • Reflux the mixture until the methylation is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield a mixture of 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine and its isomer, which are then separated.

Protocol 2: Suzuki Coupling Reaction [6]

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester and the appropriate (S)- or (R)-oxazolidinone intermediate.

  • Add a solvent system such as a mixture of 1,2-dimethoxyethane and water.

  • Add an aqueous solution of a base, such as sodium carbonate or potassium phosphate.

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir for several hours until the reaction is complete, as monitored by HPLC or TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Tedizolid.

Protocol 3: Phosphorylation to Tedizolid Phosphate [10]

  • Dissolve Tedizolid in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool the solution in an ice bath.

  • Add a phosphorylating agent, such as phosphorus oxychloride, dropwise, followed by a base like triethylamine.

  • Stir the reaction mixture at a low temperature for a specified period.

  • Quench the reaction with water or an aqueous buffer.

  • The crude Tedizolid phosphate can be isolated and purified. One method involves adjusting the pH to form the disodium salt, which can be precipitated from a solvent/anti-solvent system (e.g., water/acetone).

  • The purified disodium salt is then dissolved in water and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the final Tedizolid phosphate product.

  • The solid is filtered, washed, and dried under reduced pressure.

Mechanism of Action

Tedizolid is a protein synthesis inhibitor.[] It is administered as a prodrug, Tedizolid phosphate, which is converted to the active Tedizolid by phosphatases in the body.[11][12] Tedizolid then binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[13][14] This binding event prevents the formation of the 70S initiation complex, which is a critical step in bacterial protein synthesis.[12] By inhibiting protein synthesis, Tedizolid halts the growth and replication of bacteria.[13]

Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome 30S 50S initiation_complex 70S Initiation Complex ribosome->initiation_complex Forms tedizolid This compound tedizolid->ribosome:f1 Binds to 50S subunit tedizolid->initiation_complex Inhibits Formation protein Bacterial Protein initiation_complex->protein Protein Synthesis prodrug Tedizolid Phosphate (Prodrug) prodrug->tedizolid Activation phosphatases Plasma Phosphatases

Caption: Mechanism of action of Tedizolid.

References

In Vitro Activity of (S)-Tedizolid Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (S)-Tedizolid, the active moiety of the prodrug tedizolid phosphate, against Methicillin-Resistant Staphylococcus aureus (MRSA). Tedizolid is a next-generation oxazolidinone antibiotic demonstrating potent activity against a wide array of Gram-positive pathogens, including MRSA isolates that are resistant to other antimicrobial agents. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of experimental workflows to facilitate understanding and replication of these critical assessments.

Core Findings on In Vitro Potency

This compound consistently demonstrates superior in vitro potency against MRSA compared to linezolid, the first-generation oxazolidinone. Multiple studies have shown that tedizolid's Minimum Inhibitory Concentrations (MICs) are significantly lower than those of linezolid against both methicillin-susceptible S. aureus (MSSA) and MRSA strains.

Minimum Inhibitory Concentration (MIC) Data

The MIC is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. The tables below summarize the MIC50 and MIC90 values for this compound against MRSA, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MIC50 and MIC90 Values of Tedizolid and Linezolid against MRSA

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Fold-Greater Potency of Tedizolid (based on MIC90)Reference(s)
Tedizolid 0.12 - 0.250.25 - 0.54 to 8-fold[1][2][3][4][5][6]
Linezolid 1 - 1.52[1][3][7][8]

Table 2: Tedizolid MIC Distribution against MRSA Isolates

Study ReferenceNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Phase 2 cSSSI Trial[1]121 (MRSA)0.12 - 0.50.250.25
Candel et al. (2016)[7][8]18 (MRSA)Not Reported0.250.4
STAR Programme (2015-2019)[4]>99.9% of S. aureusNot Reported0.120.25
El-Sayed et al. (2021)[5]19 (MRSA)Not Reported0.250.5

The data consistently shows that tedizolid is 4- to 8-fold more potent than linezolid against MRSA.[9] This enhanced activity is maintained even against linezolid-resistant MRSA strains, including those harboring the cfr gene.[7][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate in vitro assessment of antimicrobial agents. The following sections outline the key experimental protocols for determining the activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Protocol for Broth Microdilution MIC Testing:

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the MRSA strain from an overnight agar plate.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the microtiter plates for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

An alternative method for MIC determination is the E-test, which involves placing a plastic strip with a predefined gradient of antibiotic on an inoculated agar plate.[7]

MIC_Determination_Workflow MIC Determination Workflow (Broth Microdilution) cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Isolate MRSA Colonies B Prepare 0.5 McFarland Suspension A->B C Dilute to 5x10^5 CFU/mL in CAMHB B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Tedizolid D->E F Incubate at 35°C for 16-20h E->F G Visually Inspect for Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H Time_Kill_Assay_Workflow Time-Kill Assay Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis A Prepare Standardized MRSA Inoculum C Add Tedizolid to Inoculum A->C B Prepare Tedizolid Concentrations (Multiples of MIC) B->C D Incubate and Collect Samples at Time Points C->D E Perform Serial Dilutions D->E F Plate Dilutions on Agar E->F G Incubate Plates and Count Colonies F->G H Plot log10 CFU/mL vs. Time G->H I Determine Bacteriostatic/Bactericidal Activity H->I

References

(S)-Tedizolid activity against linezolid-resistant staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

(S)-Tedizolid, a second-generation oxazolidinone, demonstrates superior in vitro activity against linezolid-resistant staphylococci, a growing concern in clinical settings. This document provides a comprehensive analysis of tedizolid's efficacy, detailing its activity against strains with various resistance mechanisms, outlining experimental protocols for its evaluation, and visualizing key molecular interactions and workflows. Quantitative data from multiple studies are summarized to offer a clear comparison of the potency of tedizolid and linezolid. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutic agents.

Introduction

Linezolid, the first clinically approved oxazolidinone, has been a valuable agent for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of linezolid-resistant staphylococci threatens its clinical utility. Resistance is primarily mediated by mutations in the 23S rRNA gene, alterations in ribosomal proteins L3 and L4, and the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes a 23S rRNA methyltransferase.[1][2][3]

This compound (formerly TR-700) is a novel oxazolidinone with an enhanced potency and a modified chemical structure that allows it to overcome common linezolid resistance mechanisms.[4][5] This guide explores the molecular basis for tedizolid's enhanced activity and presents a consolidated view of its performance against linezolid-resistant staphylococcal isolates.

Quantitative Data Summary: Tedizolid vs. Linezolid Activity

The in vitro activity of tedizolid against linezolid-resistant staphylococci has been consistently shown to be superior to that of linezolid. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative overview.

Table 1: Comparative MICs of Tedizolid and Linezolid against Linezolid-Resistant Staphylococcus aureus (LRSA)

Resistance MechanismTedizolid MIC₅₀ (mg/L)Tedizolid MIC₉₀ (mg/L)Linezolid MIC₅₀ (mg/L)Linezolid MIC₉₀ (mg/L)Reference(s)
cfr-positive0.751≥8≥8[6]
23S rRNA mutations (e.g., G2576T)1≥216 - 32>32[7][8]
Not specified0.50.52>4[9][10]

Table 2: Comparative MICs of Tedizolid and Linezolid against Linezolid-Resistant Coagulase-Negative Staphylococci (LR-CoNS)

Resistance MechanismTedizolid MIC₅₀ (mg/L)Tedizolid MIC₉₀ (mg/L)Linezolid MIC₅₀ (mg/L)Linezolid MIC₉₀ (mg/L)Reference(s)
Multiple mechanisms48>256>256[9]
Not specified4832>128[11]

Experimental Protocols

The evaluation of tedizolid's in vitro activity against linezolid-resistant staphylococci predominantly relies on standardized antimicrobial susceptibility testing methods. The following protocol is a synthesis of methodologies reported in the cited literature.[10][11][12][13]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.

3.1.1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and Linezolid analytical-grade powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland densitometer

3.1.2. Procedure:

  • Drug Preparation: Prepare stock solutions of tedizolid and linezolid in a suitable solvent (e.g., dimethyl sulfoxide) and create serial twofold dilutions in CAMHB in the microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 128 mg/L).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

3.1.3. Quality Control:

  • Concurrent testing of quality control strains, such as Staphylococcus aureus ATCC 29213, is essential to ensure the accuracy of the testing procedure. The resulting MIC values should fall within the established acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][14]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to tedizolid's activity and evaluation.

Oxazolidinone Mechanism of Action and Resistance

cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_oxazolidinones Oxazolidinones cluster_process Protein Synthesis cluster_resistance Linezolid Resistance Mechanisms 23S_rRNA 23S rRNA (Peptidyl Transferase Center) Initiation_Complex Inhibits Formation of Initiation Complex 23S_rRNA->Initiation_Complex Linezolid Linezolid Linezolid->23S_rRNA Binds to A-site Tedizolid Tedizolid Tedizolid->23S_rRNA Binds to A-site Cfr_Methylation cfr-mediated Methylation of A2503 Tedizolid->Cfr_Methylation Overcomes Resistance rRNA_Mutation 23S rRNA Mutation (e.g., G2576T) rRNA_Mutation->Linezolid Reduces Binding Cfr_Methylation->Linezolid Blocks Binding

Caption: Oxazolidinone action and resistance pathways.

Experimental Workflow for MIC Determination

start Start: Isolate Staphylococcal Strain prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate (35°C for 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Broth microdilution MIC testing workflow.

Conclusion

This compound consistently demonstrates potent in vitro activity against linezolid-resistant staphylococci, including isolates harboring the cfr gene and those with 23S rRNA mutations. Its enhanced potency, often four- to sixteen-fold greater than linezolid, positions it as a promising therapeutic option for infections caused by these challenging pathogens.[4][9][11][15] The standardized methodologies for its evaluation, as outlined in this guide, are crucial for ongoing surveillance and research. The continued study of tedizolid is warranted to fully understand its clinical potential in an era of increasing antimicrobial resistance.

References

Navigating Resistance: A Technical Guide to (S)-Tedizolid Resistance Mechanisms in Enterococci

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It exhibits potent activity against a broad range of Gram-positive pathogens, including notoriously resilient Enterococcus species. However, the emergence of resistance poses a significant threat to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound resistance in enterococci, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key genetic determinants, detailed experimental protocols for their identification, and a summary of their impact on Tedizolid's activity.

Core Mechanisms of Resistance

Resistance to this compound in enterococci is primarily mediated by three interconnected mechanisms: modification of the drug target site, acquisition of transferable resistance genes, and, to a lesser extent, active drug efflux.

Target Site Alterations: Mutations in 23S rRNA and Ribosomal Proteins

The primary target of oxazolidinones, including Tedizolid, is the 50S ribosomal subunit, where they inhibit protein synthesis. Mutations in the genes encoding the 23S rRNA and ribosomal proteins L3 and L4 can alter the drug binding site, leading to reduced susceptibility.

  • 23S rRNA Mutations: The most frequently observed mechanism of high-level oxazolidinone resistance is a G2576T mutation in domain V of the 23S rRNA gene.[1][2][3] This single nucleotide polymorphism directly impacts the drug's binding affinity. Enterococci possess multiple copies of the 23S rRNA gene, and the level of resistance often correlates with the number of mutated alleles.[4]

  • Ribosomal Protein L3 and L4 Mutations: Alterations in the L3 (encoded by rplC) and L4 (encoded by rplD) ribosomal proteins have also been implicated in Tedizolid resistance, although they are generally associated with lower levels of resistance compared to the G2576T mutation.[5] These mutations are thought to indirectly affect the conformation of the 23S rRNA, thereby reducing the binding efficiency of Tedizolid.

Acquired Resistance Genes: The Role of cfr, optrA, and poxtA

The horizontal transfer of resistance genes on mobile genetic elements like plasmids and transposons is a major driver of antibiotic resistance dissemination. In the context of Tedizolid resistance in enterococci, three key transferable genes have been identified.

  • cfr (chloramphenicol-florfenicol resistance) Gene: The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of several classes of antibiotics that target the peptidyl transferase center, including oxazolidinones. While cfr confers resistance to linezolid, Tedizolid has been shown to retain activity against some cfr-positive strains.

  • optrA (oxazolidinone and phenicol resistance gene A) Gene: The optrA gene encodes an ATP-binding cassette (ABC-F) protein that confers resistance to both oxazolidinones (including Tedizolid) and phenicols.[1] The proposed mechanism involves ribosomal protection, where the OptrA protein dislodges the bound drug from the ribosome. The optrA gene is a significant contributor to linezolid and Tedizolid resistance in clinical isolates of Enterococcus faecalis and Enterococcus faecium.[1][6]

  • poxtA (phenicol-oxazolidinone-tetracycline resistance) Gene: Similar to optrA, the poxtA gene encodes an ABC-F protein that mediates resistance to phenicols, oxazolidinones, and tetracyclines. It has been detected in clinical isolates of enterococci and contributes to reduced susceptibility to Tedizolid.[3]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. While less characterized as a primary mechanism of high-level Tedizolid resistance in enterococci, the overexpression of native efflux pumps could potentially contribute to reduced susceptibility.

Quantitative Data on Tedizolid Resistance

The following tables summarize the impact of various resistance mechanisms on the Minimum Inhibitory Concentration (MIC) of this compound against Enterococcus species.

Resistance MechanismEnterococcus SpeciesTedizolid MIC Range (µg/mL)Fold Increase in MIC (compared to susceptible)Reference(s)
23S rRNA Mutation (G2576T) E. faecalis2 - 168 to >64-fold[1][3]
E. faecium1 - >324 to >128-fold[2][3]
Acquired Gene (optrA) E. faecalis0.25 - 41 to 16-fold[1]
E. faecium14-fold[3]
Acquired Gene (poxtA) E. faecium14-fold[3]
Acquired Gene (cfr) E. faecalisGenerally ≤ 0.5 (often remains susceptible)Minimal
Ribosomal Protein L3/L4 Mutations E. faeciumElevated, often in conjunction with other mechanismsVariable[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate Tedizolid resistance in enterococci.

Antimicrobial Susceptibility Testing: Broth Microdilution

Protocol:

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.008 to 16 µg/mL.

  • Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Detection of Resistance Genes: Multiplex PCR

Protocol for cfr, optrA, and poxtA Detection:

  • DNA Extraction: Extract genomic DNA from enterococcal isolates using a commercial DNA extraction kit or a standard boiling lysis method.

  • Primer Design: Utilize previously validated primers for the simultaneous detection of cfr, optrA, and poxtA.

GenePrimer Sequence (5' - 3')Amplicon Size (bp)
cfrF: GAG AAA TGA GCA GAG TGG C R: GCA CTA GTC GTC AAC CTT GC~700
optrAF: GAT TCT TCC GCA ACC TTT GC R: ACG ATT GAG GCA TCT TGA CG~420
poxtAF: GCA GAT TGG TGG AAG AAG GA R: TCC TTT TCT CCC ATT TCC ACC~530
  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the primer mix.

    • Add the extracted DNA to the master mix.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of bands corresponding to the expected amplicon sizes indicates the presence of the respective resistance genes.

Identification of Mutations: Whole-Genome Sequencing

Protocol:

  • DNA Extraction and Quantification: Extract high-quality genomic DNA from a pure culture of the enterococcal isolate. Quantify the DNA concentration and assess its purity.

  • Library Preparation: Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly: Assemble the reads into a draft genome sequence.

    • Variant Calling: Align the assembled genome to a reference enterococcal genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the 23S rRNA genes and the rplC and rplD genes.

    • Resistance Gene Identification: Use bioinformatics tools to screen the assembled genome for the presence of acquired resistance genes like cfr, optrA, and poxtA.

Assessment of Efflux Pump Activity: Hoechst Dye Accumulation Assay

Protocol:

  • Bacterial Culture: Grow enterococcal isolates to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.

  • Dye Accumulation:

    • Add Hoechst 33342 dye to the cell suspension.

    • Incubate the mixture at room temperature in the dark.

    • To assess the role of efflux, a known efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP) can be added to a parallel sample.

  • Fluorescence Measurement: Measure the fluorescence of the cell suspension over time using a fluorometer. A lower fluorescence signal in the absence of the inhibitor compared to its presence suggests active efflux of the dye.

Transfer of Resistance Plasmids: Filter Mating Conjugation

Protocol:

  • Culture Preparation: Grow donor (resistant) and recipient (E. faecalis OG1RF, a commonly used recipient strain) strains separately in brain heart infusion (BHI) broth overnight.

  • Mating:

    • Mix equal volumes of the donor and recipient cultures.

    • Spot the mixture onto a sterile filter membrane placed on a BHI agar plate.

    • Incubate the plate at 37°C for 24 hours to allow for conjugation to occur.

  • Selection of Transconjugants:

    • After incubation, resuspend the cells from the filter in BHI broth.

    • Plate serial dilutions of the cell suspension onto selective agar plates containing an antibiotic to which the recipient is susceptible and the donor is resistant (e.g., rifampicin for selecting against the donor if the recipient is rifampicin-resistant) and an antibiotic to select for the transferred resistance plasmid (e.g., linezolid or chloramphenicol if selecting for a plasmid carrying optrA or cfr).

  • Confirmation: Confirm the identity of the transconjugants by species-specific PCR and verify the presence of the transferred resistance gene by PCR.

Visualizing the Mechanisms and Workflows

To further elucidate the complex interplay of resistance mechanisms and the experimental approaches to their study, the following diagrams have been generated using Graphviz.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Tedizolid Resistance in Enterococci cluster_target Target Site Alterations cluster_acquired Acquired Resistance Genes Target_Alteration Target Site Alteration rRNA_Mutation 23S rRNA Mutation (e.g., G2576T) Target_Alteration->rRNA_Mutation Ribosomal_Protein_Mutation Ribosomal Protein L3/L4 Mutation Target_Alteration->Ribosomal_Protein_Mutation Ribosome 50S Ribosomal Subunit Target_Alteration->Ribosome Alters Binding Site Acquired_Genes Acquired Resistance Genes cfr_gene cfr Acquired_Genes->cfr_gene optrA_gene optrA Acquired_Genes->optrA_gene poxtA_gene poxtA Acquired_Genes->poxtA_gene Acquired_Genes->Ribosome Protects/Modifies Target Efflux Efflux Pumps Tedizolid Tedizolid Efflux->Tedizolid Reduces Intracellular Concentration Tedizolid->Ribosome Inhibits Protein Synthesis

Caption: Overview of Tedizolid resistance mechanisms in enterococci.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_transfer Transferability Analysis MIC_Testing Broth Microdilution (MIC Determination) Resistance_Level Resistance_Level MIC_Testing->Resistance_Level Determines Resistance Level Efflux_Assay Hoechst Dye Accumulation Assay Efflux_Activity Efflux_Activity Efflux_Assay->Efflux_Activity Assesses Efflux Activity Multiplex_PCR Multiplex PCR (cfr, optrA, poxtA) Gene_Presence Gene_Presence Multiplex_PCR->Gene_Presence Detects Acquired Genes WGS Whole-Genome Sequencing Mutation_Detection Mutation_Detection WGS->Mutation_Detection Identifies Mutations & Confirms Genes Conjugation Filter Mating Conjugation Plasmid_Transfer Plasmid_Transfer Conjugation->Plasmid_Transfer Demonstrates Gene Transferability Isolate Enterococcal Isolate Isolate->MIC_Testing Isolate->Efflux_Assay Isolate->Multiplex_PCR Isolate->WGS Isolate->Conjugation Donor Strain

Caption: Experimental workflow for investigating Tedizolid resistance.

Conclusion

The mechanisms of resistance to this compound in enterococci are multifaceted, involving both alterations to the drug's target and the acquisition of mobile resistance genes. A thorough understanding of these mechanisms is paramount for the development of effective strategies to combat the spread of resistance and to inform the design of next-generation antimicrobial agents. The experimental protocols outlined in this guide provide a robust framework for the surveillance and characterization of Tedizolid-resistant enterococci, which is essential for preserving the clinical utility of this important antibiotic. Continuous monitoring and research in this area are critical to staying ahead of the evolving landscape of antimicrobial resistance.

References

(S)-Tedizolid's High-Affinity Binding to the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of (S)-Tedizolid, a next-generation oxazolidinone antibiotic, to its target, the 50S ribosomal subunit in bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental protocols for characterizing this interaction, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Targeting Bacterial Protein Synthesis

This compound exerts its potent antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] This is achieved through a high-affinity interaction with the 23S ribosomal RNA (rRNA) of the 50S subunit, a critical component of the bacterial ribosome.[1][3] Specifically, Tedizolid binds to the peptidyl transferase center (PTC) at the A-site of the ribosome.[4][5] This binding sterically hinders the proper positioning of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and ultimately halting protein elongation.[4]

The enhanced potency of Tedizolid over earlier oxazolidinones like linezolid is attributed to its modified side chain at the C-5 position and an optimized C- and D-ring system.[1][3] These structural features allow for additional, favorable interactions within the binding pocket, leading to a stronger association with the ribosome.[1][6] Cryo-electron microscopy (cryo-EM) studies have revealed specific hydrogen bonds between the hydroxyl group of Tedizolid and the backbone of nucleotide A2503, as well as a lone-pair interaction between the Tedizolid tetrazole ring and U2584.[4][7][8]

Quantitative Binding Affinity Data

While direct, publicly available reports detailing the precise dissociation constant (K_d) of this compound for the 50S ribosomal subunit are limited, its increased potency compared to linezolid is well-documented.[1][3] For context, studies on the earlier oxazolidinone, eperezolid, reported a dissociation constant (K_d) of approximately 20 µM for the E. coli 50S ribosomal subunit.[9][10] Given Tedizolid's enhanced activity, its K_d value is anticipated to be significantly lower, indicating a higher binding affinity.

The following table summarizes the types of quantitative data essential for characterizing the binding affinity of this compound.

ParameterDescriptionTypical Experimental Method(s)
K_d (Dissociation Constant) A measure of the equilibrium between the drug-ribosome complex and its dissociated components. A lower K_d indicates higher binding affinity.Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Radioligand Binding Assay
K_i (Inhibition Constant) The concentration of an inhibitor required to produce half-maximum inhibition.Enzyme Inhibition Assays (e.g., Peptidyl Transferase Assay)
IC_50 (Half-maximal Inhibitory Concentration) The concentration of a drug that is required for 50% inhibition in vitro.Cell-free Translation Assays, Bacterial Growth Inhibition Assays
ΔH (Enthalpy Change) The heat released or absorbed during the binding event.Isothermal Titration Calorimetry (ITC)
ΔS (Entropy Change) The change in the randomness or disorder of the system upon binding.Isothermal Titration Calorimetry (ITC)

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques can be employed to quantitatively assess the binding of this compound to the 50S ribosomal subunit. The following sections detail the methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Tedizolid) to a macromolecule (50S ribosomal subunit), allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[9][11][12][13][14]

Methodology:

  • Sample Preparation:

    • Purify 70S ribosomes from a relevant bacterial strain (e.g., Staphylococcus aureus) and subsequently isolate the 50S subunits through sucrose density gradient centrifugation.

    • Dialyze the purified 50S subunits extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

    • Prepare a stock solution of this compound in the same ITC buffer. Accurately determine the concentrations of both the 50S subunits and Tedizolid using spectrophotometry.

  • ITC Experiment:

    • Load the 50S ribosomal subunit solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the Tedizolid solution into the sample cell while monitoring the heat changes.

    • A control experiment involving the injection of Tedizolid into the buffer alone should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-change peaks from the titration.

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH. The entropy change (ΔS) can then be calculated from these values.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Ribosome_Purification Purify 70S Ribosomes Subunit_Isolation Isolate 50S Subunits Ribosome_Purification->Subunit_Isolation Dialysis Dialyze 50S Subunits Subunit_Isolation->Dialysis Load_Sample Load 50S into Cell Dialysis->Load_Sample Tedizolid_Prep Prepare this compound Solution Load_Ligand Load Tedizolid into Syringe Tedizolid_Prep->Load_Ligand Titration Perform Titration Load_Sample->Titration Load_Ligand->Titration Integration Integrate Heat Peaks Titration->Integration Control Run Control Titration (Ligand into Buffer) Correction Correct for Heat of Dilution Control->Correction Integration->Correction Fitting Fit Binding Isotherm Correction->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[1][2][15][16][17] This method can be used in a competitive format to determine the binding affinity of unlabeled ligands like this compound.

Methodology:

  • Probe Preparation:

    • Synthesize a fluorescently labeled analog of an oxazolidinone antibiotic (a "tracer") that is known to bind to the same site as Tedizolid. This tracer should have suitable fluorescence properties.

  • Assay Development:

    • Determine the optimal concentration of the 50S ribosomal subunit and the fluorescent tracer that results in a stable and significant fluorescence polarization signal.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of the 50S ribosomal subunit and the fluorescent tracer to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization in each well using a suitable plate reader.

  • Data Analysis:

    • As the concentration of this compound increases, it will displace the fluorescent tracer from the ribosome, causing a decrease in the fluorescence polarization signal.

    • Plot the fluorescence polarization signal as a function of the this compound concentration.

    • Fit the resulting competition curve to a suitable model to determine the IC_50 value. The K_i can then be calculated from the IC_50 using the Cheng-Prusoff equation.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tracer_Prep Synthesize Fluorescent Tracer Mix_Components Mix 50S, Tracer, and Tedizolid Tracer_Prep->Mix_Components Ribosome_Prep Prepare 50S Subunits Ribosome_Prep->Mix_Components Tedizolid_Prep Prepare this compound Dilution Series Tedizolid_Prep->Mix_Components Incubate Incubate to Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. [Tedizolid] Measure_FP->Plot_Data Fit_Curve Fit Competition Curve Plot_Data->Fit_Curve Calculate_Ki Determine IC50 and Calculate Ki Fit_Curve->Calculate_Ki

Caption: Workflow for Fluorescence Polarization (FP) Competitive Binding Assay.

Radiolabeled Ligand Binding Assay

This classic technique utilizes a radiolabeled version of the drug to directly measure its binding to the target.

Methodology:

  • Radioligand Preparation:

    • Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

  • Binding Assay:

    • Incubate a fixed concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled this compound.

    • After reaching equilibrium, separate the ribosome-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through a membrane that retains the ribosomes but allows the free ligand to pass through.

    • Wash the filters to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding model to determine the K_d and the maximum number of binding sites (B_max).

Radiolabel_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis Radiolabel_Prep Synthesize Radiolabeled this compound Incubate_Total Incubate 50S with Radiolabeled Tedizolid Radiolabel_Prep->Incubate_Total Incubate_NSB Incubate with Excess Unlabeled Tedizolid (NSB) Radiolabel_Prep->Incubate_NSB Ribosome_Prep Prepare 50S Subunits Ribosome_Prep->Incubate_Total Ribosome_Prep->Incubate_NSB Separate Separate Bound from Free Ligand (Filtration) Incubate_Total->Separate Incubate_NSB->Separate Wash Wash Filters Separate->Wash Quantify Quantify Radioactivity Wash->Quantify Calculate_Specific Calculate Specific Binding (Total - NSB) Quantify->Calculate_Specific Plot_Fit Plot and Fit Saturation Binding Curve Calculate_Specific->Plot_Fit Results Determine Kd and Bmax Plot_Fit->Results

Caption: Workflow for Radiolabeled Ligand Binding Assay.

This compound Binding Site and Mechanism of Action

The binding of this compound to the 50S ribosomal subunit is a highly specific interaction that leads to the inhibition of protein synthesis.

Tedizolid_Binding_Mechanism Tedizolid This compound Ribosome 50S Ribosomal Subunit Tedizolid->Ribosome Binds to A_Site A-Site Tedizolid->A_Site Blocks PTC Peptidyl Transferase Center (PTC) (23S rRNA) Ribosome->PTC Contains PTC->A_Site Includes Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables Inhibition Inhibition A_Site->Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Binds to Inhibition->Protein_Synthesis Prevents

Caption: this compound's Mechanism of Action on the 50S Ribosomal Subunit.

Conclusion

This compound's enhanced potency is a direct result of its high-affinity binding to the 50S ribosomal subunit. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this interaction. A thorough understanding of the quantitative binding parameters is crucial for the continued development of novel oxazolidinone antibiotics and for combating the growing threat of antimicrobial resistance.

References

(S)-Tedizolid: A Technical Guide to its In-Vitro Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of (S)-Tedizolid, a next-generation oxazolidinone antibiotic, against a broad spectrum of clinically relevant Gram-positive bacteria. The data presented is collated from numerous surveillance studies and clinical trials, offering a comprehensive resource for researchers and drug development professionals. All susceptibility testing methodologies referenced adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Executive Summary

This compound demonstrates potent in-vitro activity against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Consistently, tedizolid exhibits four- to eight-fold greater potency than the first-generation oxazolidinone, linezolid, against many of these organisms.[1][2][3][4] Its efficacy extends to some linezolid-resistant strains, making it a valuable agent in the face of growing antimicrobial resistance.[5][6][7][8] The primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[4][9][10][11][12]

Quantitative In-Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Activity Against Staphylococcus aureus

Tedizolid shows potent activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).

OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)
S. aureus (MSSA)0.12 - 0.250.25 - 0.512
S. aureus (MRSA)0.12 - 0.250.25 - 0.512

Data compiled from multiple sources.[1][2][3][13][14][15][16][17]

Activity Against Coagulase-Negative Staphylococci (CoNS)
OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)
Coagulase-Negative Staphylococci0.06 - 0.120.120.51

Data compiled from multiple sources.[16][18]

Activity Against Streptococcus Species

Tedizolid is highly active against various streptococcal species, including those causing pneumonia and skin and soft tissue infections.

OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)
Streptococcus pneumoniae0.120.12 - 0.250.51
Streptococcus pyogenes (Group A)0.120.12 - 0.250.51 - 2
Streptococcus agalactiae (Group B)0.120.12 - 0.250.51 - 2
Streptococcus anginosus group0.060.12 - 0.250.51 - 2
Viridans Group Streptococci0.060.120.51

Data compiled from multiple sources.[1][14][16][18][19]

Activity Against Enterococcus Species

Tedizolid demonstrates significant activity against enterococci, including vancomycin-resistant strains.

OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)
Enterococcus faecalis0.250.25 - 0.512
Enterococcus faecium (including VRE)0.250.512

Data compiled from multiple sources.[13][14][16][20][21][22][23]

Experimental Protocols

The in-vitro susceptibility data presented in this guide were predominantly generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.1.1 Materials

  • Bacterial Isolates: Pure, overnight cultures of the test organisms grown on appropriate agar plates.

  • Antimicrobial Agent: Pure, powdered this compound of known potency.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plates: Sterile, 96-well U-bottom microtiter plates.

  • Inoculum Preparation: Sterile saline or broth, and a spectrophotometer or McFarland turbidity standards.

  • Quality Control Strains: Reference strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619 are used to ensure the accuracy and reproducibility of the results.[8][14][24]

3.1.2 Procedure

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound is prepared in CAMHB directly in the wells of the microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with increased CO₂.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is assessed by observing the absence of turbidity or a bacterial pellet at the bottom of the well.

Visualizations

Mechanism of Action of this compound

Tedizolid_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Binding_Site Peptidyl Transferase Center (23S rRNA) 30S_subunit 30S Subunit Tedizolid This compound Tedizolid->Binding_Site Binds to Initiation_Complex Inhibition of 70S Initiation Complex Formation Binding_Site->Initiation_Complex Prevents Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth (Bacteriostatic Effect) Protein_Synthesis->Bacterial_Growth Halts

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

An In-depth Technical Guide to the Preclinical Discovery and Development of (S)-Tedizolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tedizolid is a second-generation oxazolidinone antibiotic developed to address the rising challenge of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is administered as an inactive phosphate prodrug, tedizolid phosphate, which is rapidly converted in vivo by endogenous phosphatases to its active form, tedizolid.[1][2][3] This guide provides a comprehensive overview of the preclinical journey of this compound, from its discovery and synthesis to its pharmacological and toxicological evaluation.

Discovery and Lead Optimization

The development of new oxazolidinones was driven by the need to improve upon the first-in-class agent, linezolid. The goal was to enhance potency, broaden the spectrum of activity against resistant strains, and improve the safety profile. The discovery of tedizolid stemmed from these lead optimization efforts.

Structurally, tedizolid differs from linezolid in two key areas. It possesses a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system.[1] This unique structure, particularly the novel D-ring, allows for additional binding site interactions within the bacterial ribosome.[1][4][5] These molecular modifications are credited with tedizolid's enhanced potency—four to eight times greater than linezolid against many key pathogens—and its ability to retain activity against certain linezolid-resistant strains.[1][6]

Synthesis Overview

Tedizolid phosphate is synthesized through a multi-step chemical process. While specific proprietary details may vary, the general approach involves the chemical combination of key intermediates via a coupling reaction, followed by esterification with phosphate to create the prodrug form.[7][8] The crude tedizolid phosphate then undergoes a rigorous purification process, which may involve steps such as dissolution in a solvent like dimethyl sulfoxide, crystallization using polar protic solvents, pH adjustments to facilitate isolation, and final recrystallization to yield the high-purity active pharmaceutical ingredient.[7]

cluster_synthesis Simplified Synthesis & Purification Workflow Start Key Chemical Intermediates Coupling Coupling Reaction Start->Coupling Tedizolid_Base Tedizolid (Active Moiety) Coupling->Tedizolid_Base Esterification Esterification with Phosphate Tedizolid_Base->Esterification Crude_Product Crude Tedizolid Phosphate Esterification->Crude_Product Purification Multi-step Purification (Crystallization, pH Adjustment) Crude_Product->Purification Final_Product High-Purity Tedizolid Phosphate Purification->Final_Product cluster_moa Tedizolid Mechanism of Action Tedizolid Tedizolid 50S 50S Ribosomal Subunit Tedizolid->50S targets Binding Binds to 23S rRNA at Peptidyl Transferase Center (PTC) 50S->Binding Block Blocks A-Site Binding->Block Complex Prevents formation of functional 70S Initiation Complex Block->Complex Inhibition Inhibition of Bacterial Protein Synthesis Complex->Inhibition cluster_mic Broth Microdilution MIC Test Workflow Start Prepare Serial Dilutions of Tedizolid in Broth Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculate Inoculate Microtiter Plate Wells (Final Conc. ~5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth and Determine MIC Incubate->Read End Record Lowest Concentration Inhibiting Growth Read->End cluster_invivo Neutropenic Murine Thigh Infection Model Workflow Start Induce Neutropenia (Cyclophosphamide) Infect Intramuscular Thigh Infection with Pathogen (e.g., S. aureus) Start->Infect Treat Administer Tedizolid Phosphate (Dose-Ranging Study) Infect->Treat Endpoint Euthanize at 24h and Excise Thigh Muscle Treat->Endpoint Homogenize Homogenize Tissue Endpoint->Homogenize Plate Perform Serial Dilutions and Plate Homogenate Homogenize->Plate Count Incubate and Count CFUs Plate->Count Analyze Determine Bacterial Load (log10 CFU/gram) Count->Analyze cluster_pk Tedizolid Pharmacokinetic Pathway Admin Administration (Oral or IV Tedizolid Phosphate) Conversion Rapid Conversion via Plasma Phosphatases Admin->Conversion Active Active Tedizolid in Circulation Conversion->Active Distribution Distribution to Tissues Active->Distribution Metabolism Hepatic Metabolism (Sulfation) Active->Metabolism Inactive Inactive Sulfate Conjugate Metabolism->Inactive Excretion Excretion (Primarily Feces) Inactive->Excretion

References

Methodological & Application

(S)-Tedizolid Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of (S)-Tedizolid, a second-generation oxazolidinone antibiotic. Tedizolid exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and reproducible MIC testing is crucial for surveillance, clinical diagnostics, and drug development.

Mechanism of Action

Tedizolid phosphate is a prodrug that is rapidly converted by phosphatases in the body to its active form, tedizolid.[1][3] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in the translation process.[1][2][3][4] This mechanism is distinct from many other antibiotic classes, making it effective against strains resistant to other agents.[4]

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit Tedizolid_P Tedizolid Phosphate (Prodrug) Tedizolid This compound (Active) Tedizolid_P->Tedizolid Activation Phosphatases Phosphatases PTC Peptidyl Transferase Center (A-site) Tedizolid->PTC Binds to rRNA 23S rRNA Initiation_Complex 70S Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) PTC->Initiation_Complex Blocks Formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Standardized MIC Testing Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the reference standards for antimicrobial susceptibility testing.[5][6][7]

Broth Microdilution Method

This is the reference method for determining MIC values.

Materials:

  • This compound analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (including quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Reconstitute in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Further dilute in sterile CAMHB to create a working stock solution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation and Inoculation:

    • Perform serial two-fold dilutions of the this compound working stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

    • Leave one well as a growth control (no antibiotic) and one as a sterility control (no bacteria).

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For oxazolidinones like tedizolid, it is recommended to read the MIC at 80% inhibition of growth, disregarding faint haziness or pinpoint colonies.[6][8]

Agar Dilution Method

An alternative reference method, particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound analytical grade powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains (including quality control strains)

  • Inoculum replicating apparatus

Protocol:

  • Preparation of this compound Agar Plates:

    • Prepare serial two-fold dilutions of this compound in sterile water or another suitable solvent.

    • Add each dilution to molten and cooled (45-50°C) MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free plate as a growth control.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the growth control plate and proceeding to plates with increasing antibiotic concentrations.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two colonies.

Gradient Diffusion Method (MIC Test Strips)

A convenient method that provides a continuous gradient of the antibiotic.

Materials:

  • Commercially available this compound MIC test strips

  • Mueller-Hinton Agar plates

  • Bacterial strains (including quality control strains)

  • Sterile swabs

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of MIC Test Strip:

    • Aseptically apply the this compound MIC test strip to the center of the inoculated agar surface with the concentration gradient facing upwards.[9] Ensure the entire strip is in contact with the agar.[9]

  • Incubation:

    • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.[9]

  • Reading the MIC:

    • An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[9][10] Read the MIC at the point of 90% inhibition.[9] If the intersection is between two markings, round up to the next highest value.[9][10]

MIC_Testing_Workflow cluster_prep Preparation cluster_methods MIC Determination Methods cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_gradient Gradient Diffusion Start Start: Bacterial Isolate Culture Overnight Culture on Agar Plate Start->Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Culture->Inoculum_Prep Broth_Dilution Serial Dilution of Tedizolid in 96-well Plate Inoculum_Prep->Broth_Dilution Agar_Plates Prepare Tedizolid-containing Agar Plates Inoculum_Prep->Agar_Plates Gradient_Plates Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Gradient_Plates Broth_Inoculation Inoculate Wells Broth_Dilution->Broth_Inoculation Broth_Incubation Incubate 16-20h at 35°C Broth_Inoculation->Broth_Incubation Broth_Read Read MIC (Lowest concentration with no visible growth) Broth_Incubation->Broth_Read End Report MIC Value (µg/mL) Broth_Read->End Agar_Inoculation Spot Inoculate Plates Agar_Plates->Agar_Inoculation Agar_Incubation Incubate 16-20h at 35°C Agar_Inoculation->Agar_Incubation Agar_Read Read MIC (Lowest concentration with no growth) Agar_Incubation->Agar_Read Agar_Read->End Gradient_Strip Apply Tedizolid MIC Test Strip Gradient_Plates->Gradient_Strip Gradient_Incubation Incubate 16-20h at 35°C Gradient_Strip->Gradient_Incubation Gradient_Read Read MIC at Intersection of Ellipse and Strip Gradient_Incubation->Gradient_Read Gradient_Read->End

Caption: Experimental workflow for MIC testing.

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reliable MIC testing. CLSI and EUCAST provide recommended QC ranges for specific reference strains.

Quality Control StrainCLSI MIC Range (µg/mL)[11]EUCAST MIC Range (µg/mL)[12]
Staphylococcus aureus ATCC® 292130.25–10.25-0.5
Enterococcus faecalis ATCC® 292120.25–1Not Listed
Streptococcus pneumoniae ATCC® 496190.12-0.5 (from M100-S27)Not Listed

This compound In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive pathogens. It is typically 4- to 8-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[1][11]

OrganismTedizolid MIC₅₀ (µg/mL)Tedizolid MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.12 - 0.50.25 - 0.5[11][13][14]
Staphylococcus aureus (MRSA)0.12 - 0.50.25 - 0.5[11][13][14]
Coagulase-negative staphylococci (CoNS)0.12 - 0.250.12 - 0.5[11][14]
Enterococcus faecalis≤0.50.5[11][13]
Enterococcus faecium (VRE)Not specified0.5[13]
Streptococcus pyogenesNot specified0.5[13]
Streptococcus agalactiaeNot specified0.5[13]
Streptococcus pneumoniae0.120.12 - 0.25[14][15]
Streptococcus anginosus groupNot specified0.5[13]

MIC₅₀ and MIC₉₀ values are the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple surveillance studies.

Interpretive Criteria (Breakpoints)

Susceptibility breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant. These are established by regulatory bodies like the FDA and standards organizations like CLSI.

FDA and CLSI Breakpoints for Tedizolid:

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Staphylococcus aureus≤0.51≥2
Streptococcus pyogenes≤0.5--
Streptococcus agalactiae≤0.5--
Streptococcus anginosus group≤0.25--
Enterococcus faecalis≤0.5--

Data sourced from FDA and CLSI documentation.[16][17]

Surrogate Testing

For routine laboratory testing, linezolid susceptibility can often be used to predict tedizolid susceptibility. Isolates that are susceptible to linezolid can generally be reported as susceptible to tedizolid.[8] However, for isolates that are intermediate or resistant to linezolid, direct MIC testing of tedizolid is necessary to confirm its activity.[8] This is particularly important for strains that may harbor resistance mechanisms, such as the cfr gene, where tedizolid may retain activity.[1]

References

Application Notes and Protocols for (S)-Tedizolid in the Treatment of Bone and Joint Infections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI).[1][2][3] Its enhanced potency against a wide range of Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), and a favorable safety profile compared to the first-generation oxazolidinone, linezolid, make it an attractive candidate for the off-label treatment of complex bone and joint infections (BJIs).[2][4][5] Bone and joint infections often require prolonged antibiotic therapy, and tedizolid's once-daily dosing, high oral bioavailability, and potentially lower rates of myelosuppression present significant advantages.[1][2][5] These notes provide a summary of the current data and detailed protocols for preclinical evaluation.

Mechanism of Action

Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[6] It binds to the 23S ribosomal RNA (rRNA) of the bacterial 50S subunit, preventing the formation of a functional 70S initiation complex.[3][6][7] This action blocks the translation process, thereby halting bacterial proliferation.[3] Its mechanism differs from other non-oxazolidinone antibiotics, making it effective against strains resistant to other classes of drugs.[8] While other oxazolidinones can bind to human mitochondrial ribosomes, potentially causing toxicity, tedizolid appears to have less activity on mitochondrial protein synthesis, which may contribute to its improved safety profile.[5][9][10]

tedizolid This compound ribosome Bacterial 50S Ribosomal Subunit (23S rRNA) tedizolid->ribosome Binds to Peptidyl Transferase Center (PTC) complex Prevents Formation of 70S Initiation Complex ribosome->complex synthesis Inhibition of Bacterial Protein Synthesis complex->synthesis

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Activity & Pharmacokinetics

Tedizolid demonstrates potent in vitro activity against a wide range of Gram-positive bacteria commonly implicated in bone and joint infections.

Table 1: In Vitro Susceptibility of Key BJI Pathogens to Tedizolid

Organism No. of Isolates Tedizolid MIC₅₀ (mg/L) Tedizolid MIC₉₀ (mg/L) Susceptibility (%)
Staphylococcus aureus (All) 826 0.12 0.25 100%[11]
- MRSA 214 0.12 0.25 100%[11]
- MSSA 612 0.12 0.25 100%[2]
Coagulase-Negative Staphylococci (CoNS) 90 0.12 0.12 98.9%[11]
Enterococci 78 0.25 0.25 100% (at ≤4 mg/L)[2]
Enterococcus faecalis 72 0.25 0.25 100% (at ≤0.5 mg/L)[2]
β-hemolytic Streptococci - 0.25 0.25 100%[2]

Data sourced from a multi-regional surveillance study of BJI isolates (2015-2019).[2][11]

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value Reference
Administration Route Oral / Intravenous [9]
Recommended Dose (ABSSSI) 200 mg once daily [3]
Oral Bioavailability ~91% [9][12]
Time to Peak Plasma Conc. (Oral) ~3 hours [9][13]
Elimination Half-life ~11-12 hours [12][14]
Volume of Distribution ~100 L [14]
Plasma Protein Binding 70% - 90% [9][12]
Primary Route of Elimination Feces (~82%) as inactive sulfate metabolite [12][14]

| Key PK/PD Index | fAUC/MIC |[13][15] |

Preclinical Efficacy in Animal Models

Animal models are crucial for evaluating the efficacy of antibiotics in complex infections like osteomyelitis. A rat model of foreign body-associated osteomyelitis is commonly used.

Table 3: Efficacy of Tedizolid in a Rat Model of MRSA Foreign Body-Associated Osteomyelitis

Treatment Group (21 days) No. of Rats Median Bacterial Load (log₁₀ CFU/g of bone) Comparison to Control Rifampin Resistance Emergence
No Treatment (Control) 17 4.89 - N/A
Tedizolid (30 mg/kg IP, once daily) 14 2.92 Significantly lower (P < 0.001) N/A
Tedizolid + Rifampin 11 1.83 Significantly lower (P < 0.001) 73%[16][17]
Vancomycin + Rifampin 13 0.50 Significantly lower (P < 0.001) 8%[16][17]

Data adapted from a study on a rat model of MRSA foreign body-associated osteomyelitis.[16][17]

Table 4: Efficacy of Tedizolid in a Rat Model of MRSE Foreign Body-Associated Osteomyelitis

Treatment Group (14 days) Median Bacterial Load (log₁₀ CFU/g of bone) Comparison to Control
No Treatment (Control) 3.70 -
Tedizolid (30 mg/kg IP, once daily) 0.50 Significantly lower (P ≤ 0.005)
Vancomycin (50 mg/kg IP, twice daily) 2.78 Not significantly different
Tedizolid + Rifampin 0.00 Significantly lower (P ≤ 0.005)
Vancomycin + Rifampin 0.00 Significantly lower (P ≤ 0.005)

Data adapted from a study on a rat model of MRSE foreign body-associated osteomyelitis.[18]

Clinical Experience and Safety

Clinical data on tedizolid for BJI is emerging, primarily from prospective trials and cohort studies for off-label use.

Table 5: Summary of Clinical Outcomes for Tedizolid in BJI

Study Type No. of Patients Infection Type Median Treatment Duration Clinical Outcome/Safety
Open-label, non-comparative trial 37 (evaluable) Osteomyelitis (35%), Hardware-associated (46%), PJI (14%) 12 weeks Cure: 35%; Failure: 11%. No cases of cytopenias, peripheral, or optic neuropathy reported.[1][19]

| Prospective cohort study (Suppressive Therapy) | 17 | Implant-associated BJI | 6 months (range 1-31) | No serious adverse events reported. Well-tolerated for long-term use.[5][20][21] |

Experimental Protocols

Protocol 1: Rat Model of Foreign Body-Associated Osteomyelitis

This protocol describes the establishment of a methicillin-resistant Staphylococcus aureus (MRSA) foreign body-associated osteomyelitis model in rats to test antibiotic efficacy.[16][17]

cluster_0 Infection Establishment (Week 0) cluster_1 Infection Maturation (Week 1-4) cluster_2 Treatment Phase (Week 5-7) cluster_3 Outcome Assessment (End of Week 7) prep 1. Animal Preparation (Anesthesia, surgical site prep) drill 2. Tibia Exposure (Drill hole in proximal tibia) prep->drill inoculate 3. Bacterial Inoculation (Inject MRSA suspension into medullary cavity) drill->inoculate implant 4. Foreign Body Implantation (Insert stainless steel wire) inoculate->implant close 5. Wound Closure implant->close wait 6. Allow Infection to Establish (4-week period) close->wait treat 7. Administer Treatment (e.g., Tedizolid IP for 21 days) wait->treat sacrifice 8. Euthanize Animals treat->sacrifice harvest 9. Harvest Tibia & Wire sacrifice->harvest culture 10. Quantitative Culture (Determine bacterial load) harvest->culture

Caption: Experimental workflow for a rat osteomyelitis model.

A. Materials:

  • Sprague-Dawley rats

  • MRSA strain (clinical isolate)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • High-speed drill

  • Sterile stainless steel wire

  • This compound, Vancomycin, Rifampin for injection

  • Tryptic Soy Broth (TSB) and Agar (TSA)

B. Procedure:

  • Inoculum Preparation: Culture MRSA overnight in TSB. Centrifuge, wash, and resuspend the pellet in sterile saline to the desired concentration (e.g., 10⁸ CFU/mL).

  • Surgical Procedure: Anesthetize the rat. After aseptic preparation of the hind limb, make a small incision to expose the proximal tibia.

  • Infection Induction: Use a high-speed drill to create a hole through the tibial cortex into the medullary cavity. Inject a small volume (e.g., 10 µL) of the MRSA suspension.

  • Implantation: Insert a sterile stainless steel wire into the medullary cavity through the drilled hole.

  • Closure and Recovery: Close the wound with sutures. Allow the infection to establish for 4 weeks.

  • Treatment: After the 4-week infection period, randomize animals into treatment groups. Administer antibiotics intraperitoneally (IP) for 21 days (e.g., Tedizolid 30 mg/kg once daily).[16]

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Aseptically harvest the infected tibia and the implanted wire.

Protocol 2: Quantitative Bone Culture

This protocol is for determining the bacterial load in the harvested bone samples from the animal model.

A. Materials:

  • Harvested tibia

  • Sterile mortars and pestles

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Tryptic Soy Agar (TSA) plates

  • Incubator

B. Procedure:

  • Sample Preparation: Weigh the harvested tibia.

  • Homogenization: Place the tibia in a sterile mortar with a known volume of sterile PBS. Manually grind the bone with a pestle until it is completely homogenized.

  • Serial Dilution: Perform a 10-fold serial dilution of the bone homogenate in sterile PBS.

  • Plating: Plate aliquots of each dilution onto TSA plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Quantification: Count the colonies on the plates. Calculate the bacterial load as colony-forming units (CFU) per gram of bone.

Protocol 3: Determination of Tedizolid Plasma Concentration via HPLC

This protocol outlines a method for quantifying tedizolid concentrations in plasma or serum samples, essential for pharmacokinetic studies.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Quantification sample 1. Collect Blood Sample (e.g., rat plasma) protein 2. Protein Precipitation (Add acetonitrile or methanol) sample->protein centrifuge 3. Centrifuge (Separate precipitate) protein->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant inject 5. Inject Sample onto HPLC column supernatant->inject separate 6. Chromatographic Separation (e.g., C18 column, mobile phase gradient) inject->separate detect 7. Detection (UV or Fluorescence Detector) separate->detect peak 8. Measure Peak Area detect->peak curve 9. Compare to Standard Curve peak->curve concentration 10. Calculate Concentration (μg/mL) curve->concentration

Caption: Workflow for measuring Tedizolid concentration via HPLC.

A. Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[22]

  • Acetonitrile, Methanol (HPLC grade)

  • Phosphoric acid or Formic acid

  • Tedizolid analytical standard

  • Plasma/serum samples

B. Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of tedizolid in blank plasma/serum at known concentrations (e.g., 0.025 to 10.0 µg/mL).[22]

  • Sample Preparation:

    • To a 100 µL aliquot of plasma (sample, standard, or blank), add 200 µL of cold acetonitrile or methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is a mixture of 0.1 M phosphoric acid and methanol (e.g., 60:40 ratio, pH 7.0).[22] An alternative uses 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detection at excitation/emission wavelengths of 300 nm/340 nm, respectively.[22] UV detection is also possible.

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the tedizolid peak based on its retention time compared to the standard.

    • Integrate the peak area for each sample and standard.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Determine the concentration of tedizolid in the unknown samples by interpolating their peak areas from the standard curve.

Disclaimer: These protocols are intended for research purposes only and are based on published methodologies. Researchers should ensure all procedures are adapted and validated for their specific experimental conditions and comply with all relevant safety and animal welfare regulations.

References

Application Note: Chiral Separation of (S)-Tedizolid Phosphate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria. The active form is the (R)-enantiomer. However, during synthesis and storage, the inactive (S)-enantiomer can be present as a chiral impurity. Regulatory guidelines necessitate the accurate quantification of this impurity to ensure the safety and efficacy of the drug product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the enantioseparation and quantification of the (S)-enantiomer of Tedizolid phosphate.[1] The method utilizes a chiral mobile phase additive, β-cyclodextrin, to achieve effective separation.[2][3][4]

Instrumentation and Chromatographic Conditions

A summary of the necessary instrumentation and optimized chromatographic conditions for this analysis is provided in the table below.

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV Detector
Column Phenomenex Luna, Phenyl-Hexyl, 250 x 4.6mm, 5µm[1][3][4]
Mobile Phase Aqueous Buffer (pH 7.0): Acetonitrile (85:15 v/v)[1]
Aqueous Buffer: 40 mM Disodium hydrogen phosphate with 5 mM β-cyclodextrin and Triethylamine[1]
Flow Rate 1.0 mL/min[5][6][7]
Column Temperature 20°C[1][3][4]
Detection Wavelength 251 nm[5] or 300 nm[2][7]
Injection Volume 5 µL[1]
Diluent Water: Acetonitrile (50:50 v/v)[1]

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][3]

Validation ParameterResult
Linearity Range 0.30 to 2.25 µg/mL[1][3]
Correlation Coefficient (r²) 0.998[1][3]
Accuracy (% Recovery) 96.9% to 105.3%[1][3]
Limit of Detection (LOD) 0.10 µg/mL[1][3][4]
Limit of Quantitation (LOQ) 0.30 µg/mL[1][3][4]
Resolution between Enantiomers > 1.5[1]

Experimental Protocols

1. Preparation of Mobile Phase and Solutions

  • Aqueous Buffer (pH 7.0): Dissolve an appropriate amount of disodium hydrogen phosphate in water to achieve a 40 mM concentration. Add β-cyclodextrin to a final concentration of 5 mM. Adjust the pH to 7.0 using triethylamine.

  • Mobile Phase: Prepare the mobile phase by mixing the aqueous buffer and acetonitrile in a ratio of 85:15 (v/v). Sonicate the mixture to degas before use.[1]

  • Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio.[1]

  • Standard Stock Solution of (S)-Tedizolid Phosphate: Accurately weigh and transfer 15.0 mg of this compound phosphate reference standard into a 100 mL volumetric flask. Add 10 mL of N,N-dimethylsulphoxide (DMSO) and sonicate to dissolve. Dilute to the mark with the diluent.[1]

  • Working Standard Solution: Further dilute the standard stock solution with the diluent to prepare working standards within the linearity range (0.30 to 2.25 µg/mL).

  • Sample Preparation: Accurately weigh and transfer about 50.0 mg of the Tedizolid phosphate sample into a 50 mL volumetric flask. Dissolve in 5 mL of DMSO and dilute to the mark with the diluent.[1]

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 20°C.[1][3]

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform six replicate injections of a standard solution to check for system suitability. The resolution between the (R) and (S) enantiomers should be greater than 1.5.

  • Inject the prepared standard and sample solutions.[1]

  • Record the chromatograms and calculate the concentration of the (S)-enantiomer in the sample using the peak area from the standard calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (Aqueous Buffer + Acetonitrile) D HPLC System (Pump, Injector, Column Oven) A->D B Standard Solution (this compound Phosphate) B->D C Sample Solution (Tedizolid Phosphate API) C->D E Phenyl-Hexyl Column (250x4.6mm, 5µm) D->E Injection F UV Detector (251 nm or 300 nm) E->F Elution G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: HPLC workflow for this compound analysis.

References

Application Notes and Protocols for (S)-Tedizolid Intravenous Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of (S)-Tedizolid for intravenous (IV) administration. Due to the poor aqueous solubility of this compound, a prodrug approach is utilized, converting it to this compound phosphate, which exhibits significantly improved solubility, making it suitable for parenteral delivery.

Introduction

This compound is the less active S-enantiomer of Tedizolid, a potent oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, a critical step in bacterial translation.[3][4][5][] The clinical formulation utilizes Tedizolid phosphate, a prodrug that is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases in the body.[7][8][9] This approach overcomes the solubility challenges of Tedizolid, allowing for intravenous administration.[10]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its phosphate prodrug is presented below.

PropertyThis compoundThis compound Phosphate
CAS Number 1431699-67-0[1][11][12]856867-55-5 (for Tedizolid Phosphate)
Molecular Formula C17H15FN6O3[1][11]C17H16FN6O6P[13]
Molecular Weight 370.34 g/mol [1][11]450.32 g/mol [13]
Appearance Solid powder[1]White to off-white solid[13]
Solubility Water: < 0.1 mg/mL (insoluble)[11]Aqueous solution: >50 mg/mL[10]
DMSO: ≥ 100 mg/mL[1][11]

Pharmacokinetics and Pharmacodynamics of Intravenous Tedizolid

The intravenous administration of Tedizolid phosphate results in predictable pharmacokinetic and pharmacodynamic profiles.

ParameterValueReference
Bioavailability (IV) 100% (by definition)
Absolute Oral Bioavailability ~91%[3][14]
Half-life Approximately 12 hours[3][][8]
Volume of Distribution 67-80 L[3]
Protein Binding 70-90%[3]
Metabolism Converted to active Tedizolid by phosphatases; Tedizolid is then metabolized to an inactive sulfate conjugate.[3][7]
Excretion Primarily via feces (~82%) and to a lesser extent in urine (~18%) as the inactive sulfate conjugate.[3][8]
Dosing Regimen (for ABSSSI) 200 mg once daily for 6 days[9][13]

Experimental Protocols

Synthesis of this compound Phosphate

While detailed synthetic procedures are proprietary, a general overview based on patent literature involves the phosphorylation of the hydroxymethyl group of this compound. A representative conceptual workflow is outlined below. Researchers should consult relevant chemical synthesis literature for detailed reaction conditions and purification methods.

G STed This compound Reaction Phosphorylation Reaction STed->Reaction PhosphorylatingAgent Phosphorylating Agent (e.g., POCl3) PhosphorylatingAgent->Reaction Base Base (e.g., Pyridine) Base->Reaction Quenching Reaction Quenching Reaction->Quenching Purification Purification (e.g., Crystallization, Chromatography) Quenching->Purification STedP This compound Phosphate Purification->STedP

Caption: Conceptual workflow for the synthesis of this compound Phosphate.

Preparation of a Lyophilized this compound Phosphate Formulation for Intravenous Administration

This protocol describes the preparation of a sterile, lyophilized powder of this compound phosphate suitable for reconstitution and intravenous administration.

Materials:

  • This compound Phosphate

  • Mannitol (as a bulking agent/lyoprotectant)[8][9]

  • Sodium Hydroxide and/or Hydrochloric Acid (for pH adjustment)[13]

  • Sterile Water for Injection (WFI)

  • Sterile vials and stoppers

  • Lyophilizer

Protocol:

  • Compounding:

    • In an aseptic environment, dissolve an appropriate amount of mannitol in Sterile WFI.

    • Add the calculated amount of this compound Phosphate to the mannitol solution and stir until completely dissolved.

    • Adjust the pH of the solution to approximately 7.0-8.0 using sodium hydroxide or hydrochloric acid solution as needed.

    • Bring the solution to the final volume with Sterile WFI.

  • Sterile Filtration:

    • Filter the bulk solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Filling:

    • Aseptically fill the sterile solution into sterile vials.

    • Partially insert sterile stoppers onto the vials.

  • Lyophilization:

    • Load the filled vials into a pre-cooled lyophilizer.

    • A representative lyophilization cycle is as follows (parameters may need optimization):

      • Freezing: Cool the shelves to -40°C and hold for 3-4 hours.

      • Primary Drying: Apply a vacuum and raise the shelf temperature to -10°C. Hold until the majority of the water has sublimated.

      • Secondary Drying: Increase the shelf temperature to 25°C and hold for several hours to remove residual moisture.

  • Stoppering and Sealing:

    • Under vacuum or after backfilling with sterile nitrogen, fully stopper the vials.

    • Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.

G Start Start Compounding Compounding: - Dissolve excipients in WFI - Add this compound Phosphate - Adjust pH Start->Compounding Filtration Sterile Filtration (0.22 µm) Compounding->Filtration Filling Aseptic Filling into Vials Filtration->Filling Lyophilization Lyophilization Cycle: - Freezing - Primary Drying - Secondary Drying Filling->Lyophilization Stoppering Stoppering and Sealing Lyophilization->Stoppering End End: Lyophilized Product Stoppering->End

Caption: Workflow for the preparation of lyophilized this compound Phosphate.

Reconstitution and Dilution for Intravenous Administration

This protocol details the steps for preparing the lyophilized this compound phosphate for intravenous infusion.

Materials:

  • Lyophilized this compound Phosphate vial (containing 200 mg)

  • Sterile Water for Injection (SWFI)

  • 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP

  • Sterile syringe and needle

Protocol:

  • Reconstitution:

    • Aseptically inject 4 mL of SWFI into the vial of lyophilized this compound phosphate.[11][14]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[14]

    • The reconstituted solution will have a concentration of 50 mg/mL.

  • Dilution:

    • Withdraw the entire contents of the reconstituted vial.

    • Slowly inject the reconstituted solution into a 250 mL infusion bag of 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP.[11]

    • Gently invert the infusion bag to mix the solution.

  • Administration:

    • The final concentration of the infusion solution will be approximately 0.8 mg/mL.

    • Administer as a 60-minute intravenous infusion.[11]

Note: The reconstituted solution should be clear and colorless to pale yellow. Parenteral drug products should be inspected visually for particulate matter and discoloration prior to administration.

G LyophilizedVial Lyophilized this compound Phosphate Vial (200 mg) Reconstitution Reconstitution (50 mg/mL) LyophilizedVial->Reconstitution SWFI 4 mL Sterile Water for Injection SWFI->Reconstitution Dilution Dilution (~0.8 mg/mL) Reconstitution->Dilution InfusionBag 250 mL Infusion Bag (0.9% NaCl or 5% Dextrose) InfusionBag->Dilution Administration 60-minute IV Infusion Dilution->Administration

Caption: Process for reconstitution and dilution of this compound Phosphate for IV use.

Quality Control and Analytical Methods

Robust analytical methods are essential to ensure the quality, purity, and stability of the this compound phosphate formulation.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the primary technique for determining the purity of this compound phosphate and quantifying its concentration. Several HPLC methods have been developed for the analysis of Tedizolid in various matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is valuable for the identification and quantification of impurities and degradation products, as well as for pharmacokinetic studies.

  • Karl Fischer Titration: To determine the residual moisture content in the lyophilized product.

  • pH Measurement: To ensure the pH of the reconstituted solution is within the specified range.

  • Visual Inspection: For clarity, color, and the absence of particulate matter in the reconstituted solution.

Signaling Pathway

Tedizolid inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit. The following diagram illustrates this mechanism of action.

G Tedizolid Tedizolid Ribosome50S Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome50S Binds to 23S rRNA InitiationComplex 70S Initiation Complex Formation Tedizolid->InitiationComplex Inhibits Ribosome50S->InitiationComplex Ribosome30S Bacterial 30S Ribosomal Subunit Ribosome30S->InitiationComplex ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Leads to InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Essential for ProteinSynthesis->BacterialGrowth ProteinSynthesis->BacterialGrowth

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Safety and Handling

  • This compound phosphate should be handled in accordance with standard laboratory safety procedures.

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Aseptic techniques are critical during the preparation of the sterile intravenous formulation.

  • For investigational use only. Not for human or veterinary use outside of approved clinical trials.

Conclusion

The formulation of this compound as its phosphate prodrug provides a viable strategy for intravenous administration, overcoming the inherent poor aqueous solubility of the parent compound. The protocols outlined in these application notes provide a framework for the preparation, quality control, and administration of an intravenous formulation of this compound phosphate for research and development purposes. Adherence to aseptic techniques and rigorous quality control are paramount to ensure the safety and efficacy of the final product.

References

Application Notes and Protocols for Testing (S)-Tedizolid Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] However, due to the evolutionary similarity between bacterial and mitochondrial ribosomes, oxazolidinones can also affect mitochondrial protein synthesis in mammalian cells, leading to potential cytotoxicity.[4][5] This off-target effect is a critical consideration in the preclinical safety assessment of this compound and other drugs in this class.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.

Mechanism of Action and Cytotoxicity Pathway

This compound exerts its antibacterial effect by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex and thereby inhibiting protein synthesis.[3] In mammalian cells, a similar interaction can occur with the mitochondrial ribosome, leading to impaired synthesis of essential mitochondrial proteins. This inhibition of mitochondrial protein synthesis can disrupt the electron transport chain, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, the induction of the intrinsic apoptotic pathway.

cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell b_ribosome Bacterial 70S Ribosome b_protein Bacterial Protein Synthesis b_ribosome->b_protein Initiation b_death Bacterial Cell Death b_protein->b_death Leads to m_mito Mitochondrion m_ribosome Mitochondrial Ribosome m_protein Mitochondrial Protein Synthesis m_ribosome->m_protein m_dysfunction Mitochondrial Dysfunction m_protein->m_dysfunction Impaired m_apoptosis Apoptosis m_dysfunction->m_apoptosis Triggers tedizolid This compound tedizolid->b_ribosome Inhibits tedizolid->m_ribosome Inhibits (Off-target)

Figure 1: Dual mechanism of this compound on bacterial and mitochondrial ribosomes.

Quantitative Data Summary

Direct cytotoxicity data for this compound on various mammalian cell lines is limited in publicly available literature. However, studies have quantified its inhibitory effect on mitochondrial protein synthesis (MPS), which is the primary mechanism of its cytotoxicity.

Table 1: Inhibition of Mitochondrial Protein Synthesis (MPS) by this compound and Linezolid

CompoundSystemIC50 for MPS Inhibition (µM)Reference
This compoundIsolated Rat Heart Mitochondria0.3[6]
LinezolidIsolated Rat Heart Mitochondria6.4[6]
LinezolidHepG2 Cells (in-cell ELISA)~9-14[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Illustrative Template for MTT Assay Results

Cell LineThis compound IC50 (µM)Linezolid IC50 (µM)Exposure Time (h)
HepG2 (Human Liver Carcinoma)Data not available[Insert Value]48
HeLa (Human Cervical Cancer)Data not available[Insert Value]48
HEK293 (Human Embryonic Kidney)Data not available[Insert Value]48

Table 3: Illustrative Template for LDH Release Assay Results

Cell LineThis compound EC50 (µM) for LDH ReleaseLinezolid EC50 (µM) for LDH ReleaseExposure Time (h)
HepG2 (Human Liver Carcinoma)Data not available[Insert Value]24
HeLa (Human Cervical Cancer)Data not available[Insert Value]24
HEK293 (Human Embryonic Kidney)Data not available[Insert Value]24

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a response halfway between the baseline and maximum.

Experimental Workflow for Cytotoxicity Testing

A general workflow for assessing the cytotoxicity of this compound is outlined below. This workflow can be adapted for various cell lines and specific assay requirements.

start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture treatment 2. Treatment with this compound (Dose-response concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 4. Perform Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Viability ldh LDH Assay assay->ldh Membrane Integrity caspase Caspase Assay assay->caspase Apoptosis readout 5. Data Acquisition (Plate Reader) mtt->readout ldh->readout caspase->readout analysis 6. Data Analysis (IC50/EC50 determination) readout->analysis end End analysis->end

Figure 2: General experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line of choice (e.g., HepG2, HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line of choice

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[7]

  • Incubate overnight at 37°C in a 5% CO₂ incubator.[7]

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50-100 µL of the diluted drug solutions to the wells to achieve the final desired concentrations.[7]

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

    • Spontaneous LDH Release Control: Untreated cells.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.

    • Medium Background Control: Culture medium without cells.[8]

  • Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C.[7]

  • 45 minutes before the end of the incubation, add lysis solution to the maximum release control wells.[9]

  • Centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Add the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm within 1 hour using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by subtracting background absorbances and normalizing to the maximum LDH release control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line of choice

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium and add them to the cells. Include vehicle and untreated controls.

  • Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the data to the untreated control to determine the fold-change in caspase-3/7 activity.

Putative Apoptotic Signaling Pathway

The inhibition of mitochondrial protein synthesis by this compound is expected to trigger the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

tedizolid This compound mito Mitochondrial Protein Synthesis Inhibition tedizolid->mito stress Mitochondrial Stress (e.g., ROS production) mito->stress bcl2 Bcl-2 Family Proteins (e.g., Bax, Bak activation) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Figure 3: Putative intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Assessing (S)-Tedizolid Penetration into Epithelial Lining Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tedizolid, the active moiety of the prodrug tedizolid phosphate, is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] For respiratory tract infections, understanding the drug's concentration at the site of infection is crucial for predicting clinical efficacy. The epithelial lining fluid (ELF) is the primary site of action for extracellular pathogens in the lungs.[3] Therefore, accurately quantifying this compound penetration into the ELF is a critical step in its development and clinical application. In healthy volunteers, tedizolid has been shown to concentrate in the ELF and alveolar macrophages (AM) at levels significantly higher than free drug concentrations in plasma.

These application notes provide detailed protocols for assessing the penetration of this compound into the ELF, primarily through bronchoalveolar lavage (BAL). The subsequent sections detail the necessary experimental procedures, analytical methods, and data interpretation required for these studies.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in plasma and ELF from studies in healthy adult volunteers and murine pneumonia models.

Table 1: Pharmacokinetic Parameters of Tedizolid in Healthy Adult Volunteers Following Oral Administration of 200 mg Tedizolid Phosphate Once Daily [4]

ParameterPlasma (Total)Plasma (Free)Epithelial Lining Fluid (ELF)Alveolar Macrophages (AM)
AUC₀₋₂₄ (μg·h/mL) 25.13 ± 5.782.65 ± 0.72109.29 (calculated)53.0 (calculated)
Cₘₐₓ (μg/mL) 2.22 ± 0.745[5]-9.05 ± 3.83 (at 2h)4.38 ± 2.18 (at 6h)
Tₘₐₓ (h) 2.5 ± 1.33[5]---
Half-life (h) 9.23 ± 2.04---
Protein Binding (%) 89.44 ± 1.58---
Penetration Ratio (AUC_ELF / AUC_plasma_free) --41.220.0

Data are presented as mean ± standard deviation where available. AUC for ELF and AM were estimated from penetration ratios and free plasma AUC.

Table 2: Tedizolid Pharmacokinetics in Murine Pneumonia Models Following a Single Dose of 8.4 mg/kg [6][7][8]

ModelBlood fAUC (μg·h/mL)ELF AUC (μg·h/mL)ELF Penetration Ratio
Immunocompetent 4.7 ± 0.143.9 ± 2.89.34
Neutropenic 3.35 ± 0.135.6 ± 0.210.63
Uninfected 2.77 ± 0.117.0 ± 0.16.14

fAUC represents the area under the free-drug concentration-time curve. Data are presented as mean ± standard deviation.

Experimental Protocols

Study Design and Subject Recruitment (Human Studies)

A typical study to determine ELF concentrations of tedizolid involves administering the drug to healthy adult volunteers.[4]

  • Inclusion Criteria: Healthy adult subjects, non-smokers, with no history of lung disease.

  • Dosing Regimen: Oral administration of 200 mg tedizolid phosphate once daily for a sufficient duration to reach steady-state concentrations (e.g., 3 days).[4]

  • Sampling Time Points: Plasma samples are collected at multiple time points over the dosing interval. Bronchoalveolar lavage is performed at specific time points post-dose (e.g., 2, 6, 12, and 24 hours) in different cohorts of subjects.[4]

Bronchoalveolar Lavage (BAL) Procedure for ELF Collection

The BAL procedure is a minimally invasive technique used to sample the lower respiratory tract.[9][10][11]

  • Anesthesia: The procedure is typically performed under local anesthesia and moderate sedation.[10]

  • Bronchoscope Insertion: A flexible bronchoscope is inserted through the mouth or nose and advanced into a subsegmental bronchus until wedged.

  • Lavage: A sterile saline solution (typically 100-300 mL in aliquots of 20-60 mL) is instilled through the bronchoscope and then gently aspirated.[10][11] The first aliquot is often discarded to avoid contamination from the upper airways.

  • Sample Handling: The recovered BAL fluid is collected in sterile containers and placed on ice for immediate processing.[11]

Sample Processing
  • BAL Fluid Centrifugation: The BAL fluid is centrifuged to separate the cellular components (alveolar macrophages) from the supernatant (BAL fluid).

  • Plasma Separation: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Storage: All samples (plasma, BAL fluid, and cell pellets) should be stored at -80°C until analysis.[6][7]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for quantifying tedizolid concentrations in biological matrices due to its high sensitivity and specificity.[1][4]

  • Sample Preparation: Protein precipitation is a common method for sample cleanup.[2][12] An internal standard (e.g., a stable isotope-labeled version of tedizolid) is added to the samples and calibrators.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate tedizolid from other matrix components.[2]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[12]

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Calculation of ELF Concentration

The concentration of tedizolid in the ELF is calculated using the urea dilution method.[4][6][7] This method assumes that urea, a small, water-soluble molecule, distributes evenly between plasma and ELF.

ELF Concentration = C_BAL × (Urea_plasma / Urea_BAL)

Where:

  • C_BAL is the concentration of tedizolid in the BAL fluid.

  • Urea_plasma is the concentration of urea in the plasma.

  • Urea_BAL is the concentration of urea in the BAL fluid.

Urea concentrations in plasma and BAL fluid can be determined using a commercially available assay.[7]

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Tedizolid ELF Penetration cluster_study_design Study Design cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_calculation Data Calculation Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Tedizolid Phosphate Administration (e.g., 200 mg oral) Subject_Recruitment->Dosing Blood_Collection Blood Sampling (Multiple Time Points) Dosing->Blood_Collection BAL_Procedure Bronchoalveolar Lavage (BAL) (Specific Time Points) Dosing->BAL_Procedure Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation BAL_Centrifugation BAL Fluid Centrifugation BAL_Procedure->BAL_Centrifugation Storage Store Samples at -80°C Plasma_Separation->Storage BAL_Centrifugation->Storage LC_MS_MS LC-MS/MS Analysis (Tedizolid Concentration) Storage->LC_MS_MS Urea_Assay Urea Assay Storage->Urea_Assay ELF_Calculation ELF Concentration Calculation (Urea Dilution Method) LC_MS_MS->ELF_Calculation Urea_Assay->ELF_Calculation PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Penetration Ratio) ELF_Calculation->PK_Analysis

Caption: Workflow for assessing tedizolid penetration into ELF.

Urea_Dilution_Method Urea Dilution Method for ELF Concentration Calculation cluster_inputs Required Measurements cluster_formula Calculation Formula cluster_output Result C_BAL Tedizolid Conc. in BAL Fluid (C_BAL) Formula ELF Conc. = C_BAL * (Urea_plasma / Urea_BAL) C_BAL->Formula Urea_Plasma Urea Conc. in Plasma (Urea_plasma) Urea_Plasma->Formula Urea_BAL Urea Conc. in BAL Fluid (Urea_BAL) Urea_BAL->Formula ELF_Conc Tedizolid Concentration in Epithelial Lining Fluid (ELF) Formula->ELF_Conc

Caption: Calculation of ELF concentration using the urea dilution method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Tedizolid Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of (S)-Tedizolid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My overall yield for the this compound synthesis is low. What are the common causes and how can I improve it?

A1: Low overall yield in this compound synthesis can stem from several factors throughout the multi-step process. Here are some common causes and troubleshooting strategies:

  • Suboptimal Suzuki Coupling: The Suzuki coupling is a critical C-C bond-forming step in many reported syntheses of this compound. Inefficient coupling can significantly decrease the overall yield.

    • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. While Pd(dppf)Cl₂ is commonly used, screening other catalysts like Pd(PPh₃)₄ or using bulky electron-rich phosphine ligands can sometimes improve efficiency.[1] Some newer methods even explore the use of copper catalysts to avoid expensive palladium reagents.[1]

    • Base and Solvent: The base and solvent system must be optimized. Potassium carbonate is a common choice, but other bases like potassium phosphate may be effective. The choice of solvent (e.g., 1,4-dioxane, toluene) can also impact solubility and reaction rate.

    • Reaction Temperature: Ensure the reaction is heated to the optimal temperature (typically 80-110°C) to drive the reaction to completion. Monitor the reaction progress by HPLC.[1]

  • Use of Harsh Reagents and Conditions: Some synthetic routes employ harsh reagents like n-butyllithium and require ultra-low temperatures (-65°C to -78°C), which can be difficult to control on a larger scale and may lead to side reactions if not executed perfectly.[1] Exploring alternative routes that use milder conditions can improve reproducibility and yield.

  • Impurity Formation: The presence of impurities can interfere with subsequent reaction steps and complicate purification, leading to product loss. See Q2 for more details on common impurities.

  • Inefficient Purification: Substantial product loss can occur during purification steps. Optimizing crystallization and filtration processes is key.

Q2: I am observing significant impurity peaks in my HPLC analysis. What are the likely byproducts and how can I minimize their formation?

A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation.[] Common byproducts include:

  • Homocoupling Products: In the Suzuki coupling step, homocoupling of the boronic acid/ester or the aryl halide can occur. To minimize this, ensure thorough degassing of solvents and reactants to remove oxygen, and use the appropriate catalyst and reaction conditions.

  • Protodeboronation: The boronic acid or ester can be hydrolyzed back to the corresponding arene. This can be minimized by using anhydrous solvents and ensuring the base is not excessively strong or the reaction temperature too high for extended periods.

  • Isomers: During the synthesis of the chiral oxazolidinone ring, the formation of the incorrect enantiomer can be a problem. Using a chiral starting material like (R)-glycidyl butyrate helps to control the stereochemistry.

  • Degradation Products: Tedizolid phosphate, the prodrug, can be unstable under strongly alkaline conditions, leading to degradation.[3] Careful pH control during workup and purification is essential.

To minimize byproduct formation, it is crucial to use high-purity starting materials and reagents, optimize reaction conditions (temperature, time, stoichiometry), and monitor the reaction progress closely.

Q3: The purification of this compound or its phosphate salt is resulting in low recovery. What are some effective purification strategies?

A3: Efficient purification is critical for obtaining high-purity this compound and maximizing yield. Here are some recommended strategies:

  • Crystallization: Recrystallization is a powerful technique for purifying the final compound. A mixed solvent system, such as dichloromethane, toluene, and ethanol, has been shown to be effective for purifying Tedizolid after the Suzuki reaction.[4]

  • Slurry Washes: Slurrying the crude product in a suitable solvent can help to remove specific impurities. For instance, pulping the filter cake with ethanol can be an effective purification step.[1]

  • Activated Carbon Treatment: Treatment with activated carbon can be used to decolorize the solution and remove certain impurities.[1] This is typically done by heating the solution with activated carbon followed by filtration.

  • Purification of the Phosphate Prodrug: For Tedizolid phosphate, a common strategy involves converting the crude product to its disodium salt, which can then be purified. The purified salt is then acidified to regenerate the high-purity Tedizolid phosphate. Mixing the crude Tedizolid phosphate with absolute ethanol can help remove impurities with lower polarity.[4]

Data on this compound Synthesis Yields

The following tables summarize quantitative data from various reported synthetic methods for key steps in the preparation of this compound and its intermediates.

Table 1: Synthesis of Boronic Ester Intermediate

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
4-bromo-3-fluoroanilinebis(pinacolato)diboron, KOAc, Pd(dppf)Cl₂Toluene80-8588798.9[1]

Table 2: Suzuki Coupling Reaction for this compound Precursor

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester(5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-onePd(dppf)Cl₂K₂CO₃1,4-dioxane/water804--[4]
Intermediate from Table 15-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-------[1]

Table 3: Overall Yield of this compound Synthesis

Synthetic ApproachKey FeaturesNumber of StepsOverall Yield (%)Optical Purity (%)Reference
Suzuki cross-coupling basedGram-scale synthesis544>99[5]

Experimental Protocols

Protocol 1: Preparation of 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester

This protocol is based on the procedure described in patent US10385079B2.[1]

  • To a three-necked flask equipped with a stirrer and thermometer, add 4-bromo-3-fluoroaniline (50.0 g, 1 eq), bis(pinacolato)diboron (100.2 g, 1.5 eq), potassium acetate (77.5 g, 3.0 eq), and toluene (500 mL).

  • Purge the flask with nitrogen gas.

  • Add Pd(dppf)Cl₂ (1.5 g, 3% w/w) to the mixture.

  • Purge the flask with nitrogen gas again.

  • Heat the mixture to 80-85°C and stir for 8 hours.

  • Monitor the reaction completion by HPLC.

  • Cool the reaction mixture to 40-50°C and filter under reduced pressure.

  • To the filtrate, add 10 g of activated carbon and heat to 70-80°C for 1-2 hours for decolorization.

  • Cool the mixture to 40-50°C and filter under reduced pressure.

  • Concentrate the filtrate under reduced pressure to a volume of 80-100 mL.

  • Cool the solution to 10-15°C to precipitate the white solid product.

  • Filter the solid and dry it in an oven at 50°C.

Protocol 2: Suzuki Coupling Reaction

This protocol is based on the procedure described in patent CN104327119A.

  • Under a nitrogen atmosphere, add 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester (7.7 kg) and (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one (7.8 kg) to 155 L of 1,4-dioxane.

  • Add a solution of potassium carbonate (30.8 kg) in water.

  • Add Pd(dppf)Cl₂ (0.4 kg).

  • Replace the atmosphere with nitrogen again.

  • Heat the reaction mixture to 80°C for 4 hours.

  • Monitor the reaction by HPLC.

  • While still hot, separate the aqueous phase.

  • Concentrate the organic phase to approximately 20 L.

  • Add 40 L of ethyl acetate and saturated saline solution.

  • Heat and stir at 40°C for 1 hour.

  • Allow the layers to separate and collect the organic phase.

  • Concentrate the organic phase to approximately 15 L.

  • Cool the solution and sequentially add 2 L of dichloromethane, 20 L of toluene, and 10 L of ethanol to induce crystallization.

Visualizations

Diagram 1: General Synthetic Workflow for this compound via Suzuki Coupling

G A Aryl Halide ((5R)-3-(4-bromo-3-fluorophenyl)-5- hydroxymethyloxazolidin-2-one) C Suzuki Coupling A->C B Boronic Acid/Ester (2-(2-methyl-2H-tetrazol-5-yl)pyridine- 5-boronic acid pinacol ester) B->C D Crude this compound C->D Pd Catalyst, Base E Purification (Crystallization, Washes) D->E F High-Purity This compound E->F

Caption: A simplified workflow for the synthesis of this compound highlighting the key Suzuki coupling step.

Diagram 2: Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling CheckCatalyst Review Catalyst System (Catalyst & Ligand) Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions CheckReagents Assess Reagent Quality (Purity, Stoichiometry) Start->CheckReagents OptimizeCatalyst Screen Alternative Catalysts/Ligands CheckCatalyst->OptimizeCatalyst OptimizeConditions Adjust Temperature, Time, or Solvent CheckConditions->OptimizeConditions PurifyReagents Purify/Source High-Purity Starting Materials CheckReagents->PurifyReagents ImprovedYield Improved Yield OptimizeCatalyst->ImprovedYield OptimizeConditions->ImprovedYield PurifyReagents->ImprovedYield

Caption: A logical diagram for troubleshooting low yields in the Suzuki coupling step of this compound synthesis.

References

Addressing variability in (S)-Tedizolid MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Tedizolid Minimum Inhibitory Concentration (MIC) assays. Our aim is to help you address variability in your results and ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable quality control (QC) ranges for this compound MIC assays?

A1: Adhering to established quality control ranges is critical for ensuring the accuracy of your MIC assays. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for this compound against specific American Type Culture Collection (ATCC) reference strains.[1]

Table 1: CLSI-Recommended Quality Control MIC Ranges for this compound

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.25 - 1
Enterococcus faecalis ATCC® 292120.25 - 1
Streptococcus pneumoniae ATCC® 496190.12 - 0.5

Source: Liofilchem MIC Test Strip Technical Sheet[1]

Q2: What is the mechanism of action of this compound, and how might it influence MIC testing?

A2: this compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the ribosome.[2][3] This action prevents the formation of the 70S initiation complex, a critical step in protein synthesis.[4][5] The binding of Tedizolid can alter the conformation of the peptidyl transferase center (PTC), rendering it non-productive.[4][5] Understanding this mechanism is important, as mutations in the 23S rRNA or ribosomal proteins can lead to resistance and, consequently, higher MIC values.[6]

Tedizolid_Mechanism_of_Action Tedizolid This compound Ribosome_50S Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to Inhibition Inhibition Tedizolid->Inhibition rRNA_23S 23S rRNA Ribosome_50S->rRNA_23S Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents PTC Peptidyl Transferase Center (PTC) rRNA_23S->PTC Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Protein_Synthesis Results in

Caption: Mechanism of action of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC assays and provides potential causes and solutions.

Problem 1: MIC values are consistently higher or lower than the expected QC range.

  • Potential Cause 1: Incorrect Inoculum Preparation. The density of the bacterial inoculum is a critical factor that can significantly impact MIC results. An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum can result in falsely low MICs.

    • Solution: Ensure that the inoculum is prepared to the recommended 0.5 McFarland standard. It is also advisable to perform periodic colony counts to verify the inoculum density in colony-forming units per milliliter (CFU/mL).[1]

  • Potential Cause 2: Improper Incubation Conditions. Variations in incubation time and temperature can affect bacterial growth and, consequently, MIC values.

    • Solution: Incubate plates at 35 ± 2°C for 16-20 hours. For slow-growing organisms, the incubation time may need to be extended.[1] Ensure the incubator is properly calibrated and maintains a consistent temperature.

  • Potential Cause 3: Issues with the Test Medium. The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of cations, can influence the activity of some antimicrobial agents.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for testing Tedizolid. Ensure the pH of the medium is between 7.2 and 7.4.[7] Different lots or brands of media can introduce variability, so it is important to perform QC with each new batch.[8]

Problem 2: Inconsistent MIC results between experimental repeats.

  • Potential Cause 1: Variability in Reading the MIC Endpoint. The interpretation of the MIC endpoint, especially in the presence of trailing growth (hazy growth across a range of concentrations), can be a significant source of variability. For oxazolidinones like Tedizolid, it is recommended to read the MIC at approximately 80-90% inhibition of growth.[1][9][10]

    • Solution: Establish a consistent and well-defined endpoint reading criterion within the laboratory. Reading at 100% inhibition can lead to falsely elevated and more variable MICs.[9]

Table 2: Comparison of Tedizolid MIC Values Read at 80% and 100% Inhibition for S. aureus

Reading MethodMIC50 (µg/mL)MIC90 (µg/mL)
80% Inhibition0.120.12
100% Inhibition0.250.25

Source: Activities of Tedizolid and Linezolid Determined by the Reference Broth Microdilution Method[9]

  • Potential Cause 2: "Skipped wells" phenomenon. This occurs when there is no growth in a well but growth in wells with higher antibiotic concentrations. This can be due to technical errors in pipetting or the presence of a resistant subpopulation.

    • Solution: Repeat the test, paying close attention to pipetting technique. If the issue persists, consider plating the contents of the well preceding the skipped well to check for contamination or a resistant subpopulation.

Troubleshooting_MIC_Variability cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent This compound MIC Results Inoculum Inoculum Preparation Problem->Inoculum Incubation Incubation Conditions Problem->Incubation Media Test Medium (MHB) Problem->Media Reading Endpoint Reading Problem->Reading Technical_Error Technical Error (e.g., Pipetting) Problem->Technical_Error Verify_Inoculum Standardize to 0.5 McFarland Perform Colony Counts Inoculum->Verify_Inoculum Calibrate_Incubator Calibrate Incubator (35 ± 2°C, 16-20h) Incubation->Calibrate_Incubator Use_CAMHB Use Cation-Adjusted MHB Check pH (7.2-7.4) Media->Use_CAMHB Standardize_Reading Read at 80-90% Inhibition Consistent Internal Criteria Reading->Standardize_Reading Review_Technique Review Pipetting Technique Repeat Test Technical_Error->Review_Technique

Caption: Troubleshooting logic for inconsistent MIC results.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (adapted from CLSI guidelines)

This protocol outlines the key steps for performing a broth microdilution MIC assay for this compound.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plate Preparation:

    • Using a multichannel pipette, perform serial two-fold dilutions of the this compound solution in a 96-well microtiter plate containing CAMHB.

    • The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a cell pellet).

    • The MIC is the lowest concentration of this compound that shows no visible growth (or ~90% inhibition).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Stock_Solution Prepare this compound Stock Solution start->Stock_Solution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) start->Inoculum_Prep end Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results Read MIC Endpoint (~90% Inhibition) Incubation->Read_Results Interpret_Data Interpret and Record Results Read_Results->Interpret_Data Interpret_Data->end

Caption: Workflow for Broth Microdilution MIC Assay.

References

Mitigating off-target effects of (S)-Tedizolid in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of (S)-Tedizolid in cell-based assays. The primary off-target effect of Tedizolid in eukaryotic cells is the inhibition of mitochondrial protein synthesis, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound?

This compound is an oxazolidinone antibiotic. Its primary on-target mechanism is the inhibition of bacterial protein synthesis.[1][2][3] It achieves this by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex essential for bacterial translation.[1][4][5]

Q2: What is the main off-target effect of this compound in mammalian cells?

The primary off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis.[6][7][8] This occurs because mitochondrial ribosomes are structurally similar to bacterial ribosomes.[8] This inhibition can lead to mitochondrial dysfunction and may manifest as cytotoxicity, reduced cell proliferation, or alterations in cellular metabolism in in vitro assays.[7][9]

Q3: Is the mitochondrial toxicity of this compound reversible?

Yes, studies have shown that the inhibitory effects of Tedizolid on mitochondrial protein expression and metabolism are largely reversible upon drug withdrawal.[1][6][7] The recovery rate from inhibition is often comparable to the rate at which the inhibition developed during exposure.[1]

Q4: How does the mitochondrial toxicity of this compound compare to Linezolid?

In in vitro studies, this compound has been shown to be a more potent inhibitor of mitochondrial protein synthesis than Linezolid.[2][6] However, some clinical data suggest Tedizolid may have a better safety profile regarding hematologic parameters, which could be related to its once-daily dosing regimen allowing for mitochondrial recovery.[3][10]

Q5: What are the common signs of off-target mitochondrial toxicity in my cell-based assay?

Common indicators of mitochondrial toxicity include:

  • Decreased cell viability or proliferation not attributable to the intended on-target effect.

  • Changes in cellular metabolism, such as a shift towards glycolysis and increased lactate production.[11]

  • Reduced mitochondrial membrane potential.

  • Increased production of reactive oxygen species (ROS).

  • Altered mitochondrial morphology (e.g., swelling, loss of cristae).[1][2]

  • Decreased expression of mitochondrially-encoded proteins (e.g., subunits of the electron transport chain).[1][2]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity or reduced cell proliferation.
  • Possible Cause: Off-target inhibition of mitochondrial protein synthesis by this compound.

  • Troubleshooting Steps:

    • Optimize Tedizolid Concentration and Incubation Time:

      • Perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest incubation time required to observe the desired on-target effect while minimizing cytotoxicity.

      • Consider that the inhibitory effects on mitochondrial protein expression can be time-dependent.[6]

    • Assess Mitochondrial Function:

      • Measure mitochondrial membrane potential using fluorescent probes like TMRM or JC-1.[1][4]

      • Quantify cellular ATP levels. A decrease in ATP, especially in galactose-conditioned media, can indicate mitochondrial dysfunction.[9][12]

      • Measure the expression of key mitochondrial proteins, such as cytochrome c oxidase subunit I (CYTox I), via Western blot.[1][2]

    • Culture Cells in Galactose Media:

      • To sensitize cells to mitochondrial toxins, culture them in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation for energy production, making them more susceptible to mitochondrial inhibitors.[8][9][13]

Issue 2: Inconsistent or variable results between experiments.
  • Possible Cause: Fluctuations in the metabolic state of the cells or inconsistent drug exposure.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions:

      • Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.

    • Implement a "Washout" Period:

      • Given the reversibility of mitochondrial inhibition, consider incorporating a drug-free "washout" period in your experimental design to see if the observed effects are reversible, which can help distinguish off-target mitochondrial effects from other forms of toxicity.[1][7]

    • Use Appropriate Vehicle Controls:

      • Always include a vehicle control (the solvent used to dissolve Tedizolid, e.g., DMSO) at the same concentration as in the treated samples.

Issue 3: Difficulty distinguishing between on-target antibacterial effects and off-target host cell toxicity in co-culture models.
  • Possible Cause: Confounding effects of Tedizolid on both the bacteria and the host cells.

  • Troubleshooting Steps:

    • Establish Baseline Toxicity in Host Cells:

      • Before performing co-culture experiments, determine the toxicity profile of this compound on the host cells alone to identify a concentration range that has minimal impact on the host cells but is effective against the bacteria.

    • Use Reporter Assays:

      • Employ host cells with a reporter system (e.g., a fluorescent protein under a constitutive promoter) to monitor host cell health and viability independently of the bacterial load.

    • Measure Bacterial Viability Separately:

      • At the end of the co-culture experiment, lyse the host cells and plate the lysate on appropriate agar to quantify viable bacteria (CFU counting).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations (IC50) of Tedizolid and Linezolid on Mitochondrial Protein Synthesis and Monoamine Oxidase (MAO) Activity.

CompoundTargetIC50 (µM)Reference
TedizolidMitochondrial Protein Synthesis~0.3[6]
LinezolidMitochondrial Protein Synthesis~9-14[6]
TedizolidMAO-A8.7[14]
TedizolidMAO-B5.7[14]
LinezolidMAO-A46.0[14]
LinezolidMAO-B2.1[14]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tedizolid and Linezolid against common Gram-positive bacteria.

OrganismTedizolid MIC90 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)0.52[15]
Staphylococcus aureus (MRSA)0.52[15]
Streptococcus pyogenes0.52[15]
Streptococcus agalactiae0.52[15]
Enterococcus faecalis0.52[15]

Key Experimental Protocols

Protocol 1: Assessment of Mitochondrial Protein Expression by Western Blot
  • Cell Treatment: Seed cells (e.g., HL-60 or THP-1) and treat with varying concentrations of this compound, Linezolid (as a comparator), and a vehicle control for desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a mitochondrially-encoded protein (e.g., anti-CYTox I) and a loading control (e.g., anti-β-actin or anti-VDAC) overnight at 4°C.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of the mitochondrial protein to the loading control.

Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Cell Treatment: Treat cells with this compound, a comparator, and vehicle control for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF analyzer with calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose (or galactose) and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Mito Stress Test:

    • Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Place the cell culture plate in the Seahorse XF analyzer and perform the Mito Stress Test according to the manufacturer's protocol.

  • Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling_Pathway Tedizolid Tedizolid Mitochondrial_Ribosome Mitochondrial Ribosome Tedizolid->Mitochondrial_Ribosome Inhibition Mitochondrial_Protein_Synthesis Mitochondrial Protein Synthesis Mitochondrial_Ribosome->Mitochondrial_Protein_Synthesis ETC_Subunits Electron Transport Chain Subunits Mitochondrial_Protein_Synthesis->ETC_Subunits Reduced Synthesis Oxidative_Phosphorylation Oxidative Phosphorylation ETC_Subunits->Oxidative_Phosphorylation Impaired Function ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production Decreased Cell_Viability Cell Viability & Proliferation ATP_Production->Cell_Viability Reduced

Caption: Off-target signaling pathway of this compound in mammalian cells.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mitochondrial Toxicity Assessment cluster_2 Data Analysis & Interpretation A Dose-Response & Time-Course This compound Treatment B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Western Blot (Mitochondrial Proteins, e.g., CYTox I) B->C If cytotoxicity observed D Mitochondrial Respiration (Seahorse XF Assay) B->D E Mitochondrial Membrane Potential (e.g., TMRM, JC-1) B->E F Determine IC50 for Cytotoxicity & Mitochondrial Dysfunction C->F D->F E->F G Compare with On-Target Antibacterial Efficacy (MIC) F->G H Identify Therapeutic Window G->H

Caption: Experimental workflow for assessing this compound off-target effects.

Logical_Relationship High_Cytotoxicity High Cytotoxicity Observed Is_Mitochondrial Is it Mitochondrial Toxicity? High_Cytotoxicity->Is_Mitochondrial Measure_Mito_Function Measure Mitochondrial Function Is_Mitochondrial->Measure_Mito_Function Yes Other_Toxicity Investigate Other Toxicity Mechanisms Is_Mitochondrial->Other_Toxicity No Reduce_Concentration Reduce Concentration/ Incubation Time Measure_Mito_Function->Reduce_Concentration Proceed Proceed with Optimized Conditions Reduce_Concentration->Proceed

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimization of (S)-Tedizolid Administration Route in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Tedizolid in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound phosphate in mice for efficacy studies?

A1: A common starting dose for this compound phosphate in mouse efficacy studies is 8.42 mg/kg, administered intraperitoneally. This dose has been shown to be equivalent to a single 200 mg human dose.[1][2] For oral administration in in-vivo efficacy studies, a dose of 10 mg/kg every 24 hours has been used.[1][2]

Q2: What is the oral bioavailability of this compound?

A2: this compound has a high oral bioavailability of approximately 91%.[3][4][5][6][7][8] This allows for convenient switching between intravenous and oral administration routes without the need for dose adjustment.[3][4][5]

Q3: How does food intake affect the oral absorption of this compound?

A3: Food does not have a significant effect on the total systemic exposure (AUC) of this compound.[3][9] However, it may delay the time to reach maximum concentration (Cmax).[3] Therefore, for most experimental purposes, this compound can be administered orally with or without food.[9]

Q4: Can this compound be administered intravenously? What are the pharmacokinetic parameters?

A4: Yes, this compound phosphate can be administered intravenously. Following a single 200 mg intravenous dose in healthy adults, the mean steady-state volume of distribution ranges from 67 to 80 L.[9] After a single IV dose of 200 mg, the Cmax is approximately 2.3 µg/mL and the AUC is around 26.6 µg*hr/mL.[8]

Q5: Is it necessary to adjust the dose when switching from intravenous (IV) to oral (PO) administration?

A5: No, a dose adjustment is not necessary when switching between intravenous and oral administration routes due to the high oral bioavailability of this compound.[3][4][5][9]

Troubleshooting Guides

Issue 1: Inconsistent results in efficacy studies using oral administration.

  • Possible Cause: Variability in oral absorption due to animal stress or improper gavage technique.

  • Troubleshooting Steps:

    • Refine Gavage Technique: Ensure proper and consistent oral gavage technique to minimize stress and ensure complete dose delivery.

    • Consider Alternative Routes: If variability persists, consider using intravenous or intraperitoneal administration for more consistent systemic exposure.[1][2]

    • Fasting: While food has no major impact on total exposure, standardizing the fasting state of animals before oral dosing can help reduce variability in absorption rate.

Issue 2: Lower than expected plasma concentrations of this compound.

  • Possible Cause: Issues with drug formulation or administration.

  • Troubleshooting Steps:

    • Verify Formulation: this compound is administered as the prodrug tedizolid phosphate, which is converted to the active moiety tedizolid by phosphatases.[4][6][10][11] Ensure the correct form of the drug is being used and that it is properly dissolved. For in vivo experiments, tedizolid phosphate can be dissolved in sterile water.[10]

    • Check Administration Route: For intravenous administration, ensure the infusion is performed correctly and over the recommended time. For oral administration, confirm the full dose was delivered.

    • Assess Animal Health: Underlying health issues in the animals can affect drug metabolism and distribution.

Issue 3: Unexpected neurological side effects in long-term studies.

  • Possible Cause: While animal studies have suggested a lower propensity for neuropathies with long-term use compared to linezolid, it remains a potential risk.[3][6][7]

  • Troubleshooting Steps:

    • Monitor Animals Closely: Implement a regular monitoring schedule for any signs of neurological distress.

    • Dose Reduction: If neurological signs are observed, consider a dose reduction to determine if the effects are dose-dependent.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of neural tissues.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (200 mg Dose)

ParameterOral AdministrationIntravenous Administration
Cmax 2.0 ± 0.7 µg/mL[8]2.3 ± 0.6 µg/mL[8]
Tmax 2.5 hours (median)[8]1.1 hours (median)[8]
AUC 23.8 ± 6.8 µghr/mL[8]26.6 ± 5.2 µghr/mL[8]
Bioavailability ~91%[3][4][5][6][7][8]N/A
Half-life ~11 hours[3]~11 hours[3]

Table 2: Comparative Efficacy of this compound in a Mouse Peritonitis Model

Treatment GroupDose and RouteSurvival Rate (%)
This compound 10 mg/kg, oral, q24h[1][2]Significant protection vs. non-treated
Daptomycin 50 mg/kg, subcutaneous, q24h[1][2]Significant protection vs. non-treated
Linezolid 80 mg/kg, oral, q12h[1][2]Similar protection to this compound
Control No treatment-

Experimental Protocols

Protocol 1: Mouse Peritonitis Model for Efficacy Assessment

  • Animal Model: Use female Swiss Webster mice (or other appropriate strain).[10]

  • Infection: Induce peritonitis by intraperitoneal inoculation of a lethal dose of the bacterial strain of interest (e.g., MRSA).[1][2]

  • Treatment Administration:

    • Administer this compound orally at 10 mg/kg every 24 hours, starting 1 hour post-infection.[1][2]

    • Alternatively, administer this compound phosphate intraperitoneally at 8.42 mg/kg.[1][2]

  • Monitoring: Observe the animals for a defined period (e.g., 7 days) and record survival rates.

  • Data Analysis: Compare the survival rates between the treated and untreated control groups using appropriate statistical methods.

Protocol 2: Pharmacokinetic Study in Rats

  • Animal Model: Use Sprague-Dawley rats (or other appropriate strain).[12]

  • Drug Administration:

    • Intravenous: Administer 6 mg/kg of this compound phosphate intravenously.[12][13]

    • Oral: Administer the desired oral dose via gavage.

  • Sample Collection: Collect blood and cerebrospinal fluid (if applicable) samples at predetermined time points after administration.[12][13]

  • Sample Analysis: Analyze the plasma and CSF concentrations of this compound using a validated LC-MS/MS method.[12][13]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

experimental_workflow Experimental Workflow for this compound Efficacy Study cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Swiss Webster Mice) infection Induce Infection (e.g., Intraperitoneal Injection) animal_model->infection bacterial_culture Prepare Bacterial Inoculum (e.g., MRSA) bacterial_culture->infection drug_prep Prepare this compound Formulation treatment Administer Treatment (Oral, IV, IP, or SC) drug_prep->treatment infection->treatment monitoring Monitor Animal Survival and Clinical Signs treatment->monitoring data_collection Collect Survival Data monitoring->data_collection statistical_analysis Statistical Analysis (e.g., Kaplan-Meier) data_collection->statistical_analysis results Evaluate Efficacy statistical_analysis->results

Caption: Workflow for an in vivo efficacy study of this compound.

administration_routes Administration Route Decision Tree start Goal of the Study? pk_study Pharmacokinetics start->pk_study Determine PK profile efficacy_study Efficacy start->efficacy_study Evaluate therapeutic effect iv_route Intravenous (IV) - Precise dosing - Rapid onset pk_study->iv_route oral_route Oral (PO) - Clinically relevant - High bioavailability pk_study->oral_route efficacy_study->oral_route ip_route Intraperitoneal (IP) - Bypasses first-pass metabolism - Good for screening efficacy_study->ip_route sc_route Subcutaneous (SC) - Slower absorption - Sustained release efficacy_study->sc_route

Caption: Decision tree for selecting an administration route.

References

Technical Support Center: Analytical Methods for (S)-Tedizolid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the quantitative analysis of (S)-Tedizolid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analytical quantification of this compound and its prodrug, Tedizolid Phosphate.

Section 1: Sample Preparation

Question: What is the most common method for extracting Tedizolid from plasma or serum? Answer: Protein precipitation is the most frequently cited method for sample preparation due to its efficiency and simplicity, making it suitable for high-throughput analysis.[1] Acetonitrile is commonly used as the precipitation solvent, sometimes in combination with methanol.[1][2][3] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) using products like Oasis HLB plates can also be employed.[4]

Question: My recovery of Tedizolid is low and inconsistent. What could be the cause? Answer:

  • Incomplete Protein Precipitation: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to the sample is optimal. A common ratio is adding 1000 µL of acetonitrile to a 420 µL mixture of plasma and internal standard solution.[3] Vigorous vortexing is crucial for thorough mixing and precipitation.[3]

  • Analyte Adsorption: Tedizolid may adsorb to container surfaces. Using low-adsorption polypropylene tubes can mitigate this issue.

  • pH Effects: The solubility of Tedizolid Phosphate is pH-dependent, with lower solubility at low pH.[5] While this is more critical for the prodrug, ensure the pH of your sample and extraction solvent is controlled and consistent.

  • Precipitation Temperature: Centrifugation is often performed at a reduced temperature (e.g., 4°C) to ensure complete protein precipitation and stability of the analyte.[3]

Question: How should I handle samples to ensure the stability of Tedizolid and its phosphate prodrug? Answer: Tedizolid has been shown to be stable under various storage conditions. Stability experiments have confirmed analyte integrity for at least 8 hours at room temperature, for over 30 days at -80°C, and through multiple freeze-thaw cycles.[6] When combined with other drugs in IV bags, Tedizolid Phosphate is stable for at least 7 to 12 hours at room temperature and up to 6 days under refrigeration (2-8°C).[7][8] Tedizolid Phosphate is generally stable under thermal and photolytic stress but shows significant degradation under oxidative and hydrolytic (acidic and alkaline) conditions.[9]

Section 2: Chromatography (HPLC/UHPLC)

Question: I'm observing peak tailing or fronting in my chromatogram. How can I improve peak shape? Answer:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For reversed-phase methods, using a buffer with a pH that keeps Tedizolid in a single ionic state is important. Mobile phases often include additives like 0.1% formic acid to improve peak shape and ionization efficiency for MS detection.[2][10]

  • Column Choice: Most methods utilize a C18 column for good retention and separation.[1][6] If peak shape issues persist, consider a column with different stationary phase properties or end-capping.

  • Sample Solvent: The solvent used to dissolve the final extract should be as close in composition to the mobile phase as possible to prevent peak distortion. Mismatched solvent strength can lead to broad or split peaks.

  • Column Overload: Injecting too much analyte can cause peak fronting. Try diluting the sample or reducing the injection volume.

Question: My retention times are shifting between injections. What is the cause? Answer:

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient elution methods.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Prepare fresh mobile phase daily and ensure accurate measurements. If using a buffer, confirm it is fully dissolved and has not precipitated.

  • Pump Performance: Fluctuations in pump pressure or flow rate will cause retention time shifts. Check for leaks, bubbles in the solvent lines, and worn pump seals.

  • Column Temperature: Maintaining a constant column temperature using a column oven is crucial for reproducible retention times.[9][11] Even small fluctuations in ambient temperature can cause shifts.

Question: How can I separate the this compound enantiomer from the (R)-enantiomer? Answer: Enantioselective separation can be achieved using a reversed-phase HPLC method with a chiral mobile phase additive. One validated method uses β-cyclodextrin (β-CD) added to the mobile phase on a Phenyl-Hexyl column.[12] The separation is sensitive to the concentration of the chiral additive, mobile phase pH, and column temperature.[12]

Section 3: Detection (UV, Fluorescence, MS/MS)

Question: What are the typical detection wavelengths for UV analysis of Tedizolid? Answer: Tedizolid can be detected using UV detectors at wavelengths of 251 nm, 252 nm, or 300 nm.[9][10][11][13]

Question: Can I improve sensitivity compared to UV detection? Answer: Yes, using a fluorescence detector can significantly improve sensitivity. One method uses excitation and emission wavelengths of 300 nm and 340 nm, respectively, achieving a lower limit of quantitation (LLOQ) of 0.025 µg/mL.[14][15] The most sensitive and specific method is tandem mass spectrometry (LC-MS/MS).[2][4]

Question: What are the common MS/MS transitions for Tedizolid? Answer: In positive ion electrospray mode, the most frequently monitored multiple reaction monitoring (MRM) transition for Tedizolid is m/z 371.0 → m/z 343.1.[4][6] For an isotopically labeled internal standard like Tedizolid-d3, the transition is m/z 374.07 → m/z 163.0.[4]

Experimental Protocols & Workflows

General Analytical Workflow

The diagram below illustrates a standard workflow for the quantification of this compound in biological matrices.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma/Serum Sample Collection Spike 2. Spike with Internal Standard (IS) Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Extract 5. Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute 6. Reconstitution in Mobile Phase Extract->Reconstitute Inject 7. Injection into LC System Reconstitute->Inject Separate 8. Chromatographic Separation (C18 Column) Inject->Separate Detect 9. MS/MS Detection (MRM Mode) Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Concentration Calculation Calibrate->Quantify

Caption: General workflow for this compound quantification.

Protocol 1: HPLC with Fluorescence Detection in Human Serum[15]

This method is suitable for therapeutic drug monitoring where high sensitivity is required without access to an LC-MS/MS system.

  • Sample Preparation:

    • To 80 µL of drug-free human serum, add 20 µL of a Tedizolid standard solution to create calibration standards (ranging from 0.025 to 10.0 µg/mL).

    • Add internal standard (e.g., 4-nitroaniline).[13]

    • Add a protein precipitation agent (e.g., acetonitrile), vortex, and centrifuge.

    • Transfer the supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: Octadecyl silane (ODS) Hypersil column (150 mm × 4.6 mm, 5 µm).[15]

    • Mobile Phase: Isocratic elution with 0.1 M phosphoric acid and methanol (60:40, v/v), adjusted to pH 7.0.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: Fluorescence Detector.

    • Excitation Wavelength: 300 nm.[15]

    • Emission Wavelength: 340 nm.[15]

    • Expected Retention Time: Approximately 12.9 minutes for Tedizolid.[15]

Protocol 2: UHPLC-MS/MS for Total and Free Tedizolid in Human Plasma[4]

This method allows for the highly sensitive and specific quantification of both total and unbound (free) Tedizolid, which is important for pharmacokinetic/pharmacodynamic (PK/PD) studies.

  • Sample Preparation (Total Concentration):

    • Use solid-phase extraction (e.g., Oasis® 96-well HLB µElution plate).[4]

    • Condition the plate with methanol and then water.

    • Load the plasma sample (spiked with internal standard TZD-d3).

    • Wash the plate to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute it in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 × 2.1 mm, 3.5 μm).[6]

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[2]

    • Flow Rate: Typically 0.2-0.4 mL/min for UHPLC.

    • Column Temperature: Controlled, e.g., 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Ion Electrospray (ESI+).[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • Transitions:

      • Tedizolid: m/z 371.0 → m/z 343.06.[4]

      • Tedizolid-d3 (IS): m/z 374.07 → m/z 163.0.[4]

Troubleshooting Logic

The flowchart below provides a systematic approach to diagnosing a common chromatographic problem: poor peak resolution.

G Start Problem: Poor Peak Resolution CheckMobilePhase Is mobile phase composition correct and fresh? Start->CheckMobilePhase CheckFlowRate Is flow rate stable and correct? CheckMobilePhase->CheckFlowRate Yes Action_MobilePhase Remake mobile phase. Ensure accurate pH and composition. CheckMobilePhase->Action_MobilePhase No CheckColumn Is the column old or contaminated? CheckFlowRate->CheckColumn Yes Action_FlowRate Check pump for leaks/bubbles. Verify flow rate. CheckFlowRate->Action_FlowRate No CheckMethod Is method selectivity sufficient? CheckColumn->CheckMethod No Action_Column Wash column with strong solvent. If no improvement, replace column. CheckColumn->Action_Column Yes Action_Method Optimize mobile phase. (e.g., change organic ratio, pH, or use a different column) CheckMethod->Action_Method No End Resolution Improved CheckMethod->End Yes Action_MobilePhase->CheckFlowRate Action_FlowRate->CheckColumn Action_Column->CheckMethod Action_Method->End

Caption: Troubleshooting flowchart for poor peak resolution.

Quantitative Data Summary

The following tables summarize key validation parameters from various published analytical methods for Tedizolid.

Table 1: Comparison of LC-MS/MS Methods for Tedizolid Quantification
ParameterMethod 1 (Tanaka et al., 2022)[2][3]Method 2 (Miyazaki et al., 2021)[4]Method 3 (Li et al., 2025)[6]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Prep Protein PrecipitationSolid-Phase ExtractionProtein Precipitation
Column OctadecylsilylNot SpecifiedC18 (100 x 2.1 mm)
Linearity Range 0.5 - 20 µg/mL5 - 5000 ng/mL (Total)25 - 7500 ng/mL
LLOQ 0.5 µg/mL5 ng/mL (Total)25 ng/mL
Intra-day Precision (%CV) 2.51 - 5.90%< 15%< 3.6%
Inter-day Precision (%CV) 3.62 - 18.94%< 15%< 3.6%
Intra-day Accuracy 0.50 - 12.00%Within ±15%Within ±15%
Inter-day Accuracy 0.15 - 5.72%Within ±15%Within ±15%
Recovery Not SpecifiedNot Specified94.4 - 104.2%
Table 2: Comparison of HPLC Methods for Tedizolid Quantification
ParameterMethod 1 (Tsuji et al., 2021)[15]Method 2 (Dhupad et al., 2025)[11]Method 3 (Anerao et al., 2017)[12]
Detector FluorescenceUV (252 nm)UV
Matrix Human SerumRabbit PlasmaDrug Substance
Column ODS Hypersil (150x4.6mm)Agilent C18 (250x4.6mm)Phenyl-Hexyl (250x4.6mm)
Mobile Phase H₃PO₄/Methanol (60:40)Acetonitrile/OPA Buffer (60:40)Buffered β-CD/Acetonitrile
Linearity Range 0.025 - 10.0 µg/mL75 - 3000 ng/mL0.30 - 2.25 µg/mL (S-enantiomer)
LLOQ 0.025 µg/mL75 ng/mL0.30 µg/mL (S-enantiomer)
LOD 0.01 µg/mLNot Specified0.10 µg/mL (S-enantiomer)
Accuracy 99.2 - 107.7%Within specified limits96.9 - 105.3% (Recovery)
Run Time 15 min< 5 min~40 min

References

Technical Support Center: Troubleshooting Poor Oral Bioavailability of (S)-Tedizolid in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral administration of (S)-Tedizolid in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active form?

This compound is typically administered as a prodrug, tedizolid phosphate. This phosphate ester significantly increases the aqueous solubility of the compound, facilitating formulation.[1] Following administration, endogenous phosphatases rapidly and completely convert tedizolid phosphate to its active form, tedizolid, which is the microbiologically active moiety.[2][3]

Q2: What is the expected oral bioavailability of Tedizolid?

In humans, Tedizolid exhibits high oral bioavailability, approximately 91%.[3][4] However, achieving comparable bioavailability in rodent models can be challenging due to physiological and metabolic differences.

Q3: What are the primary routes of metabolism and excretion for Tedizolid in rodents?

Tedizolid is primarily metabolized in the liver to an inactive sulfate conjugate.[2][5] The main route of elimination is through fecal excretion, with a smaller portion excreted in the urine.[2][5]

Q4: Can the immune status of the animal model affect the observed efficacy of Tedizolid?

Yes, the efficacy of tedizolid can be significantly influenced by the immune status of the animal. Studies in neutropenic mice have shown that the presence of granulocytes enhances the antibacterial effect of tedizolid.[6][7] This is an important consideration when designing and interpreting results from rodent efficacy studies.

Troubleshooting Guide for Poor Oral Bioavailability

Poor oral bioavailability of this compound in rodent studies can often be traced back to issues with formulation, administration technique, or unexpected metabolic and transporter effects. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: Sub-optimal Drug Formulation

The formulation of a poorly soluble compound like the active moiety, tedizolid, is critical for its absorption.

Possible Cause: The active tedizolid may precipitate out of solution in the gastrointestinal (GI) tract, limiting its absorption.

Troubleshooting Steps:

  • Review Your Formulation Strategy: For poorly soluble compounds, consider advanced formulation approaches.[8][9][10]

  • Employ Solubilizing Excipients:

    • Co-solvents: Utilize water-miscible organic solvents to increase solubility.[8]

    • Surfactants: Incorporate surfactants to form micelles that can encapsulate the drug, improving its solubility and stability.[8][11]

    • Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.[8][11]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[11][12]

  • Particle Size Reduction: Decreasing the particle size of the drug substance (micronization or nanosizing) can increase the surface area available for dissolution.[8][11]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation vehicle can improve solubility.[8]

Issue 2: Improper Oral Gavage Technique

Incorrect administration can lead to incomplete dosing or delivery to the wrong location (e.g., the lungs).

Possible Cause: The gavage needle may not have been inserted correctly, or the volume administered may have been inappropriate.

Troubleshooting Steps:

  • Verify Gavage Needle Size and Length: Ensure the gavage needle is appropriate for the size and weight of the rodent.[13][14]

  • Confirm Correct Placement: The needle should pass easily into the esophagus without resistance. If the animal struggles or you feel resistance, withdraw and re-attempt.[13][15]

  • Adhere to Volume Limits: Do not exceed the maximum recommended dosing volumes for the specific rodent species and weight.[13][14]

  • Proper Animal Restraint: Ensure the animal is properly restrained to allow for a straight line from the mouth to the esophagus.[13][15]

  • Post-Dosing Monitoring: Observe the animal for any signs of distress or labored breathing after dosing, which could indicate accidental administration into the lungs.[14][15]

Issue 3: High First-Pass Metabolism or Efflux Transporter Activity

Rapid metabolism in the liver or active removal by efflux transporters in the gut wall can significantly reduce the amount of drug that reaches systemic circulation.

Possible Cause: Tedizolid may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16] While not a primary substrate for CYP450 enzymes, hepatic metabolism to the inactive sulfate conjugate is the main clearance route.[2][3]

Troubleshooting Steps:

  • Consider Co-administration with Inhibitors (for investigative purposes): In preclinical studies, co-administration with known inhibitors of P-gp or BCRP (e.g., elacridar) can help determine the role of these transporters in limiting absorption.[16]

  • Evaluate Different Rodent Strains or Species: Metabolic and transporter expression can vary between different strains and species of rodents. Comparing results between, for example, mice and rats, may provide insights.

  • Analyze Metabolite Concentrations: Measure the plasma concentrations of the inactive sulfate metabolite. A high ratio of metabolite to parent drug may indicate extensive first-pass metabolism.

Data and Protocols

Pharmacokinetic Parameters of Tedizolid

The following table summarizes key pharmacokinetic parameters for Tedizolid from various studies. Note that data in rodents is often presented in the context of pharmacodynamic studies.

ParameterHuman (200 mg oral dose)Murine Thigh Infection ModelNotes
Bioavailability ~91%[3]Not explicitly stated, but efficacy is achieved with oral dosing.High bioavailability is a key feature in humans.
Tmax (Time to Peak Concentration) ~3.5 hours[5]Not specified.
Cmax (Peak Concentration) ~2.2 mg/L[5]Varies with dose.Dose-proportional increases in Cmax have been observed.[17]
Half-life (t½) ~12 hours[4]Not specified.Longer half-life compared to linezolid.[17]
Protein Binding 70-90%[5]~92.6% (mice), 97.7% (rats)[18]High protein binding across species.
Efficacy Driver (fAUC/MIC) N/A~50 for stasis in neutropenic model[19]The ratio of the free drug area under the curve to the minimum inhibitory concentration is the key pharmacodynamic index.
Experimental Protocol: Oral Gavage in Rodents

This protocol provides a standardized method for the oral administration of this compound to mice and rats.

Materials:

  • Appropriately sized gavage needles (flexible-tipped recommended).[13][14]

    • Mice: 18-20 gauge, 1.5 inches long with a rounded tip.

    • Rats: 16-18 gauge, 2-3 inches long with a rounded tip.

  • Syringes.

  • This compound formulation.

  • Animal scale.

Procedure:

  • Animal Weighing and Dose Calculation: Weigh each animal accurately to calculate the precise volume of the formulation to be administered. The maximum recommended dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[13]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to prevent over-insertion.[13]

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and prevent biting.

    • Rat: Hold the rat near the thoracic region, supporting the lower body.

    • In both cases, extend the head back slightly to create a straight path for the needle.[13][15]

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the back of the throat.

    • The animal should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.[13][15]

  • Dose Administration: Once the needle is in place, dispense the formulation from the syringe at a steady rate.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for 5-10 minutes for any signs of respiratory distress.[13][14]

Visualizations

Metabolic Pathway of Tedizolid Phosphate

Tedizolid_Metabolism cluster_absorption Absorption & Conversion cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Tedizolid_Active Tedizolid (Active Moiety) Tedizolid_Phosphate->Tedizolid_Active Endogenous Phosphatases Inactive_Sulfate Inactive Sulfate Conjugate Tedizolid_Active->Inactive_Sulfate Sulfation in Liver Feces Feces (Major) Inactive_Sulfate->Feces Urine Urine (Minor) Inactive_Sulfate->Urine

Caption: Metabolic activation and clearance of Tedizolid.

Troubleshooting Workflow for Poor Oral Bioavailability

Troubleshooting_Workflow Start Poor Oral Bioavailability Observed Formulation Step 1: Review Formulation Start->Formulation Technique Step 2: Verify Gavage Technique Formulation->Technique Optimal Improve_Formulation Optimize Formulation: - Add solubilizers - Reduce particle size - Use lipid-based system Formulation->Improve_Formulation Sub-optimal Metabolism Step 3: Investigate Metabolism/Efflux Technique->Metabolism Proper Refine_Technique Refine Gavage Protocol: - Check needle size - Ensure proper restraint - Adhere to volume limits Technique->Refine_Technique Improper Investigate_Metabolism Conduct Mechanistic Studies: - Use P-gp/BCRP inhibitors - Analyze metabolite levels - Compare rodent strains Metabolism->Investigate_Metabolism Suspected Re_evaluate Re-evaluate Bioavailability Metabolism->Re_evaluate Not Suspected Improve_Formulation->Re_evaluate Refine_Technique->Re_evaluate Investigate_Metabolism->Re_evaluate

Caption: A logical workflow for troubleshooting bioavailability issues.

References

Validation & Comparative

(S)-Tedizolid versus Linezolid for Acute Bacterial Skin and Skin Structure Infections (ABSSSI): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (S)-Tedizolid and linezolid in the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI). The information is compiled from key clinical trials and meta-analyses to support research and development efforts in infectious diseases.

Executive Summary

This compound, a novel oxazolidinone, has been established as a non-inferior alternative to linezolid for the treatment of ABSSSI. Administered as a once-daily 200 mg dose for a shorter duration of 6 days, tedizolid demonstrates comparable clinical and microbiological efficacy to the standard 10-day, twice-daily 600 mg linezolid regimen.[1][2][3][4][5] Notably, tedizolid has shown a more favorable safety profile, particularly concerning gastrointestinal and hematological adverse events.[1][2][5]

Efficacy Data Comparison

The following tables summarize the key efficacy endpoints from comparative clinical trials.

Table 1: Early Clinical Response at 48-72 Hours (Intent-to-Treat Population)

Study/AnalysisTedizolid Response Rate (%)Linezolid Response Rate (%)Treatment Difference (95% CI)
ESTABLISH-1[3][6]79.579.40.1 (-6.1 to 6.2)
ESTABLISH-2[7]85832.6 (-3.0 to 8.2)
Pooled Analysis (ESTABLISH-1 & 2)[1]81.679.42.2 (-2.0 to 6.5)
Meta-Analysis (4 RCTs)[2][5][8][9]79.680.5OR: 0.96 (0.77 to 1.19)

Table 2: Investigator-Assessed Clinical Success at Post-Therapy Evaluation (PTE)

Study/AnalysisTedizolid Success Rate (%)Linezolid Success Rate (%)Treatment Difference (95% CI)
ESTABLISH-1[6]85.586.0-0.5 (-5.8 to 4.9)
Pooled Analysis (ESTABLISH-1 & 2)[1]86.786.8-0.1 (-3.8 to 3.6)
Meta-Analysis (4 RCTs)[5]84.185.5OR: 0.88 (0.68 to 1.13)

Table 3: Microbiological Response in Patients with Methicillin-Resistant Staphylococcus aureus (MRSA)

Study/AnalysisTedizolid Response Rate (%)Linezolid Response Rate (%)Odds Ratio (95% CI)
Meta-Analysis (4 RCTs)[2][8][9]95.294.01.19 (0.49 to 2.90)

In vitro studies have demonstrated that tedizolid has 2- to 8-fold greater potency against Gram-positive isolates compared to linezolid.[10] Specifically, the MIC90 of tedizolid for MRSA is consistently lower than that of linezolid (0.5 µg/mL vs. 2-4 µg/mL).[2][11]

Experimental Protocols

The pivotal evidence for the non-inferiority of tedizolid comes from two large, randomized, double-blind, multicenter Phase 3 trials: ESTABLISH-1 and ESTABLISH-2.

Study Design:

  • ESTABLISH-1 (NCT01170221): This trial evaluated oral tedizolid phosphate. Patients received either 200 mg of oral tedizolid once daily for 6 days (plus 4 days of placebo) or 600 mg of oral linezolid twice daily for 10 days.[1][6]

  • ESTABLISH-2 (NCT01421511): This trial assessed intravenous (IV) to oral transition therapy. Patients were initiated on IV tedizolid 200 mg once daily or IV linezolid 600 mg twice daily, with the option to switch to the respective oral formulation after at least one day of IV therapy.[1][7] The total treatment duration was 6 days for tedizolid and 10 days for linezolid.[1][7]

Patient Population:

Both trials enrolled adults with ABSSSI, including cellulitis/erysipelas, major cutaneous abscesses, and wound infections, with a minimum lesion size of 75 cm².[12] A significant proportion of patients in these trials had infections caused by Staphylococcus aureus, including MRSA.[1][3]

Efficacy Endpoints:

  • Primary Endpoint: The primary efficacy outcome in both studies was the early clinical response at 48 to 72 hours after the initiation of therapy. This was defined as a cessation of the spread of the lesion and the absence of fever.[6][7] A non-inferiority margin of 10% was used.[6]

  • Secondary Endpoints: These included the investigator's assessment of clinical response at the end of therapy (EOT) and at a post-therapy evaluation (PTE) visit, which occurred 7 to 14 days after the last dose of the study drug.[1]

Visualizing the Clinical Trial Workflow

The following diagram illustrates the general experimental workflow of the ESTABLISH clinical trials.

ESTABLISH_Trial_Workflow Screening Patient Screening (ABSSSI Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Tedizolid_Arm Tedizolid Phosphate Arm (200 mg once daily for 6 days) Randomization->Tedizolid_Arm Stratified by: - Clinical Syndrome - Geographic Region - Fever (ESTABLISH-1) Linezolid_Arm Linezolid Arm (600 mg twice daily for 10 days) Randomization->Linezolid_Arm Primary_Endpoint Primary Efficacy Assessment (Early Clinical Response at 48-72h) Tedizolid_Arm->Primary_Endpoint Safety_Followup Safety Follow-up Tedizolid_Arm->Safety_Followup Linezolid_Arm->Primary_Endpoint Linezolid_Arm->Safety_Followup Secondary_Endpoint_EOT Secondary Efficacy Assessment (End of Therapy - Day 11 for Linezolid) Primary_Endpoint->Secondary_Endpoint_EOT Secondary_Endpoint_PTE Secondary Efficacy Assessment (Post-Therapy Evaluation) Secondary_Endpoint_EOT->Secondary_Endpoint_PTE Secondary_Endpoint_PTE->Safety_Followup

Caption: Workflow of the ESTABLISH Phase 3 Clinical Trials.

Conclusion

The collective evidence from rigorous clinical trials and subsequent meta-analyses firmly supports the non-inferiority of a 6-day course of this compound compared to a 10-day course of linezolid for the treatment of ABSSSI.[2][4][5] The shorter treatment duration and favorable safety profile of tedizolid present it as a valuable therapeutic option in the management of these common and potentially serious infections.

References

A Comparative Safety Analysis: (S)-Tedizolid vs. Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety profiles of two key oxazolidinone antibiotics, (S)-Tedizolid and Linezolid, reveals distinct differences, particularly concerning hematological and gastrointestinal adverse events. While both are effective against serious Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA), their tolerability profiles warrant careful consideration in clinical practice and drug development.

This guide provides a comprehensive comparison of the safety data for this compound and Linezolid, supported by clinical trial data and detailed experimental insights.

Executive Summary

This compound, a second-generation oxazolidinone, generally demonstrates a more favorable safety profile compared to its predecessor, Linezolid.[1][2] Key differentiators include a lower incidence of myelosuppression, particularly thrombocytopenia, and fewer gastrointestinal side effects with Tedizolid.[3][4][5][6] Both drugs share a similar mechanism of action, inhibiting bacterial protein synthesis, but differences in their chemical structure and pharmacokinetics may contribute to their varied safety outcomes.[3][7]

Comparative Safety Data

The following tables summarize the key safety findings from comparative clinical trials and pooled analyses.

Table 1: Hematological Adverse Events
Adverse EventThis compound (200 mg once daily for 6 days)Linezolid (600 mg twice daily for 10 days)Key Findings & Citations
Thrombocytopenia Lower incidence reported in pooled analyses of Phase 3 trials.[3]Higher incidence compared to Tedizolid.[3] In real-world data, both drugs show an increased risk, though some studies suggest a lower risk with tedizolid.[8][9]Pooled data from two Phase 3 trials showed platelet counts < lower limit of normal (LLN) in 6% of Tedizolid patients versus 13% of Linezolid patients over the entire treatment period.[3]
Neutropenia Lower incidence of abnormal neutrophil counts.[4]Higher incidence compared to Tedizolid.[4]A meta-analysis found a lower rate of abnormal neutrophil count with Tedizolid (1.3%) compared to Linezolid (3.9%).[4]
Anemia Similar incidence to Linezolid in some studies.Similar incidence to Tedizolid in some studies.Hemoglobin changes were reported to be similar between the two groups in a pooled analysis.[3]
Table 2: Gastrointestinal Adverse Events
Adverse EventThis compoundLinezolidKey Findings & Citations
Nausea Lower incidence reported in multiple studies.[4][6]Higher incidence compared to Tedizolid.[4][6]A pooled analysis of the ESTABLISH trials reported nausea in 8.2% of Tedizolid patients versus 12.2% of Linezolid patients.[6] A meta-analysis also found a lower risk of nausea with Tedizolid.[4]
Vomiting Lower incidence.[4]Higher incidence.[4]A meta-analysis showed a lower risk of vomiting in the Tedizolid group.[4]
Diarrhea Incidence can be similar to or slightly lower than Linezolid.[4][10]Generally higher incidence reported.[10]Pooled data from seven controlled trials showed drug-related diarrhea in 4.3% of Linezolid patients.[10] A meta-analysis found no significant difference in the risk of diarrhea between the two drugs.[4]
Table 3: Other Key Adverse Events
Adverse EventThis compoundLinezolidKey Findings & Citations
Peripheral & Optic Neuropathy Reported, but potentially lower propensity with long-term use based on animal studies.[2][11]A known risk, particularly with prolonged use.[1]In Phase 3 trials, the reported incidence of peripheral neuropathy was 1.2% for Tedizolid and 0.6% for Linezolid.[11]
Serotonin Syndrome Lower in vitro inhibition of monoamine oxidase, suggesting a lower risk.[1]A known risk due to monoamine oxidase inhibition.[1]Real-world data from the FDA Adverse Event Reporting System showed no significant difference in reports of serotonin syndrome between the two drugs, although in vitro data suggests a lower potential for Tedizolid.[1]
Lactic Acidosis Possible, but potentially lower risk due to lesser inhibition of mitochondrial protein synthesis.[1]A known, though rare, serious adverse event linked to mitochondrial toxicity.[1][12]No significant difference was observed in reports of lactic acidosis between the two drugs in an analysis of FDA Adverse Event Reporting System data.[1]

Experimental Protocols

The safety and efficacy of this compound and Linezolid have been primarily evaluated in large, randomized, double-blind, multicenter clinical trials. The ESTABLISH-1 and ESTABLISH-2 trials are pivotal Phase 3 studies that compared a 6-day course of 200 mg once-daily Tedizolid to a 10-day course of 600 mg twice-daily Linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[3][6]

General Methodology of Pivotal Phase 3 ABSSSI Trials (ESTABLISH-1 & ESTABLISH-2):

  • Study Design: Randomized, double-blind, non-inferiority trials.[3][6]

  • Patient Population: Adults with ABSSSI, such as cellulitis/erysipelas, major cutaneous abscesses, or wound infections, caused by suspected or confirmed Gram-positive pathogens.[13]

  • Treatment Arms:

    • This compound: 200 mg once daily (intravenous or oral) for 6 days.[3]

    • Linezolid: 600 mg twice daily (intravenous or oral) for 10 days.[3]

  • Primary Efficacy Endpoint: Early clinical response at 48 to 72 hours after the start of therapy, defined as cessation of spread of the lesion and absence of fever.[13]

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory parameters (hematology, chemistry) at baseline and various time points throughout the study and follow-up.[10][14] Hematologic parameters were typically assessed on study days 7-9, 11-13, and at the end of therapy.[3]

  • Statistical Analysis: The primary safety analyses were descriptive. For comparative analyses, statistical tests such as the Chi-square or Fisher's exact test were used to compare the incidence of adverse events between the two treatment groups.

Mechanism of Action & Toxicity Pathway

Both this compound and Linezolid are oxazolidinone antibiotics that inhibit bacterial protein synthesis.[1][15][16] Their primary target is the 50S ribosomal subunit of the bacterial ribosome. By binding to the 23S rRNA of the 50S subunit, they prevent the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[12][15][17] This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.[12]

The primary safety concerns with oxazolidinones, such as myelosuppression and neuropathy, are thought to be related to off-target effects on host cell mitochondria.[3][7] Because mitochondrial ribosomes are similar to bacterial ribosomes, these drugs can also inhibit mitochondrial protein synthesis.[7][12] This inhibition can lead to impaired cellular respiration and is hypothesized to be the underlying cause of adverse events like lactic acidosis and myelosuppression.[1][12] Tedizolid's lower propensity for these side effects may be due to its lower affinity for mitochondrial ribosomes or its different pharmacokinetic profile, leading to lower overall drug exposure.[3]

G cluster_bacterial_cell Bacterial Cell drug This compound / Linezolid ribosome_50S 50S Ribosomal Subunit drug->ribosome_50S Binds to 23S rRNA initiation_complex 70S Initiation Complex Formation drug->initiation_complex Prevents Formation protein_synthesis Bacterial Protein Synthesis initiation_complex->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to

Bacterial Mechanism of Action

G cluster_human_cell Human Cell (Mitochondria) drug This compound / Linezolid mito_ribosome Mitochondrial Ribosome drug->mito_ribosome Inhibits (Linezolid > Tedizolid) mito_protein_synthesis Mitochondrial Protein Synthesis drug->mito_protein_synthesis Inhibits cellular_respiration Impaired Cellular Respiration mito_protein_synthesis->cellular_respiration Leads to adverse_events Adverse Events (Myelosuppression, Neuropathy, Lactic Acidosis) cellular_respiration->adverse_events Contributes to

Hypothesized Toxicity Pathway

Conclusion

The available evidence strongly suggests that this compound offers a more favorable safety and tolerability profile compared to Linezolid, particularly with regard to myelosuppression and gastrointestinal side effects.[2][5] This improved safety profile, combined with a shorter, once-daily dosing regimen, makes this compound an attractive alternative to Linezolid for the treatment of serious Gram-positive infections. However, clinicians should remain vigilant for potential adverse events with both drugs, especially with prolonged use. Further research into the long-term safety of Tedizolid is warranted.

References

(S)-Tedizolid vs. Vancomycin: A Head-to-Head Comparison Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

A new generation oxazolidinone, (S)-Tedizolid, demonstrates potent activity against vancomycin-resistant enterococci (VRE), offering a critical therapeutic alternative for infections caused by these multidrug-resistant pathogens. In contrast, vancomycin, a glycopeptide antibiotic, is inherently ineffective against VRE strains. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

In Vitro Susceptibility Data

The in vitro activity of tedizolid against VRE has been evaluated in multiple studies, consistently demonstrating its potency. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, with lower values indicating greater potency.

Tedizolid consistently exhibits low MIC values against both Enterococcus faecalis and Enterococcus faecium, the two most common species of enterococci causing human infections. Notably, its activity is maintained against strains that have developed resistance to vancomycin.

AntibioticOrganismMIC50 (mg/L)MIC90 (mg/L)
This compound E. faecalis (VRE)0.25[1]0.25 - 0.5[1][2]
E. faecium (VRE)0.5[2]1[2]
Vancomycin E. faecalis (VRE)>256>256
E. faecium (VRE)>256>256

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

As the table indicates, tedizolid's MIC90 for vancomycin-resistant E. faecalis and E. faecium was 0.25 and 1 mg/L, respectively.[2] In contrast, vancomycin MICs for VRE are, by definition, in the resistant range. Studies have shown that tedizolid can be four- to eightfold more potent than linezolid against VRE.[3]

Experimental Protocols

The following methodologies are commonly employed to determine the in vitro and in vivo efficacy of antimicrobial agents against VRE.

In Vitro Susceptibility Testing

Broth Microdilution: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

  • Isolate Preparation: VRE isolates are cultured on appropriate agar plates and incubated.

  • Inoculum Preparation: A standardized suspension of the bacteria is prepared in a saline or broth solution to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Drug Dilution: A series of twofold dilutions of the antibiotic are prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 16-20 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Models

Murine Peritonitis Model: This model is used to assess the in vivo efficacy of antibiotics in a systemic infection.

  • Infection Induction: Mice are inoculated intraperitoneally with a lethal dose of a VRE strain.[4]

  • Treatment Administration: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with the test antibiotics (e.g., tedizolid, vancomycin) or a control vehicle.[4] Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Monitoring: Animals are monitored for a defined period for survival.

  • Endpoint Analysis: The primary endpoint is typically the survival rate at the end of the study period. In some studies, bacterial burden in various organs (e.g., spleen, liver, kidneys) is also determined by homogenizing the tissues and plating serial dilutions to quantify CFUs.

Visualizing the Comparison

Mechanism of Action

The fundamental difference in the efficacy of this compound and vancomycin against VRE lies in their distinct mechanisms of action and the resistance mechanisms employed by the bacteria.

cluster_Tedizolid this compound Action cluster_Vancomycin Vancomycin Action & VRE Resistance Tedizolid This compound Ribosome 50S Ribosomal Subunit Tedizolid->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Vancomycin Vancomycin Peptidoglycan D-Ala-D-Ala Peptidoglycan Precursor Vancomycin->Peptidoglycan Binds to VRE_Resistance Altered Precursor (D-Ala-D-Lac) Vancomycin->VRE_Resistance Cannot Bind Cell_Wall Cell Wall Synthesis Inhibition Peptidoglycan->Cell_Wall Prevents VRE_Resistance->Peptidoglycan Replaces

Caption: Mechanisms of this compound and Vancomycin action, and VRE resistance.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and vancomycin against VRE isolates.

start Start: VRE Isolate Collection culture Isolate Culture & Standardization start->culture prepare_plates Prepare Microtiter Plates with Drug Dilutions culture->prepare_plates inoculate Inoculate Plates with VRE Suspension prepare_plates->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic compare Compare MIC Values (Tedizolid vs. Vancomycin) read_mic->compare end End: Potency Determined compare->end

Caption: Workflow for in vitro susceptibility testing of VRE.

Conclusion

The available data unequivocally demonstrate that this compound is a highly potent agent against vancomycin-resistant enterococci, whereas vancomycin is ineffective. Tedizolid's mechanism of action, which targets protein synthesis, circumvents the resistance mechanisms that render vancomycin and other glycopeptides obsolete against VRE. For researchers and drug development professionals, this compound represents a critical tool in the fight against multidrug-resistant Gram-positive infections. Further in vivo studies are essential to fully delineate its clinical utility in treating severe VRE infections.[5][6]

References

Cross-Resistance Between (S)-Tedizolid and Other Oxazolidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of (S)-Tedizolid and other oxazolidinones, with a focus on cross-resistance profiles supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

This compound, a second-generation oxazolidinone, generally exhibits greater in vitro potency compared to the first-generation agent, linezolid, against a broad spectrum of Gram-positive bacteria.[1][2] This enhanced activity extends to some, but not all, linezolid-resistant strains. The presence and nature of the resistance mechanism significantly influence the degree of cross-resistance. Tedizolid often retains activity against strains harboring the horizontally transmissible cfr gene, which confers resistance to linezolid.[2][3] However, cross-resistance is more commonly observed in strains with mutations in the 23S rRNA gene or ribosomal proteins L3 and L4.[4][5]

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for tedizolid and linezolid against various bacterial isolates, including susceptible and resistant phenotypes. The data is compiled from multiple in vitro studies.

Table 1: Comparative MICs of Tedizolid and Linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA) and Linezolid-Resistant MRSA (LR-MRSA)

OrganismResistance MechanismTedizolid MIC (μg/mL)Linezolid MIC (μg/mL)Reference
MRSA-0.25 - 0.51 - 3[6][7]
LR-MRSAcfr gene0.5 - 1≥ 8[7]
LR-MRSA23S rRNA mutations1 - ≥28 - 32[4]
LR-MRSArplC (L3) mutations1.5 - 68 - 32[8][9]

Table 2: Comparative MICs of Tedizolid and Linezolid against Coagulase-Negative Staphylococci (CoNS) and Enterococci

OrganismResistance StatusTedizolid MIC (μg/mL)Linezolid MIC (μg/mL)Reference
Linezolid-Resistant CoNSMultiple mechanisms4 - 88 - >256[6]
Enterococcus faeciumLinezolid-Resistant≥ 14 - 32[4]
Enterococcus faecalisLinezolid-Intermediate14[1]
Vancomycin-Resistant Enterococci (VRE)Linezolid-Intermediate0.54[1]

Mechanisms of Action and Resistance

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][10] Resistance primarily arises from alterations at the drug's binding site.

cluster_0 Mechanism of Action cluster_1 Resistance Mechanisms Oxazolidinone Oxazolidinone 50S_Ribosomal_Subunit 50S Ribosomal Subunit Oxazolidinone->50S_Ribosomal_Subunit Binds to 23S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Ribosomal_Subunit->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostasis/ Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death 23S_rRNA_Mutations 23S rRNA Gene Mutations (e.g., G2576T) Reduced_Binding Altered Drug Binding Site 23S_rRNA_Mutations->Reduced_Binding Ribosomal_Protein_Mutations Ribosomal Protein L3/L4 Gene (rplC/rplD) Mutations Ribosomal_Protein_Mutations->Reduced_Binding Cfr_Methyltransferase cfr Gene (Ribosomal Methyltransferase) Cfr_Methyltransferase->Reduced_Binding Methylation of A2503 Resistance Oxazolidinone Resistance Reduced_Binding->Resistance

Figure 1. Oxazolidinone mechanism of action and resistance pathways.

Experimental Protocols

The determination of cross-resistance relies on standardized antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method (based on CLSI guidelines):

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilution Series: Serial twofold dilutions of tedizolid and linezolid are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

2. Agar Dilution Method:

  • Plate Preparation: Mueller-Hinton agar is prepared with serial twofold dilutions of the antimicrobial agents.

  • Inoculation: A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

  • Incubation: Plates are incubated as described for broth microdilution.

  • MIC Reading: The MIC is the lowest drug concentration that prevents visible growth.

3. Molecular Characterization of Resistance Mechanisms:

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates.

  • PCR Amplification: Specific primers are used to amplify the domain V of the 23S rRNA gene, the rplC and rplD genes, and the cfr gene.[4]

  • DNA Sequencing: The amplified PCR products are sequenced to identify mutations.[4]

  • Pyrosequencing: This method can be used for the rapid detection of known single-nucleotide polymorphisms (SNPs) in the 23S rRNA gene that confer resistance.[11]

Start Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum Start->Inoculum_Prep MIC_Determination Determine MICs for Tedizolid & Linezolid (Broth/Agar Dilution) Inoculum_Prep->MIC_Determination Resistance_Profile Linezolid Resistant? MIC_Determination->Resistance_Profile Molecular_Analysis Molecular Analysis (PCR & Sequencing) Resistance_Profile->Molecular_Analysis Yes End Determine Cross-Resistance Resistance_Profile->End No Identify_Mechanism Identify Resistance Mechanism (e.g., cfr, 23S rRNA mutation) Molecular_Analysis->Identify_Mechanism Compare_MICs Compare Tedizolid and Linezolid MICs for Resistant Isolate Identify_Mechanism->Compare_MICs Compare_MICs->End

Figure 2. Experimental workflow for determining cross-resistance.

Logical Relationship of Cross-Resistance

The likelihood of cross-resistance between tedizolid and linezolid is dependent on the underlying resistance mechanism.

cluster_0 Resistance Mechanism Linezolid_Resistance Linezolid-Resistant Phenotype cfr_Gene cfr Gene Present Linezolid_Resistance->cfr_Gene 23S_rRNA_Mutation 23S rRNA Mutation Linezolid_Resistance->23S_rRNA_Mutation rplC_rplD_Mutation rplC/rplD Mutation Linezolid_Resistance->rplC_rplD_Mutation Tedizolid_Susceptible Tedizolid Susceptible (No Cross-Resistance) cfr_Gene->Tedizolid_Susceptible Generally Tedizolid_Resistant Tedizolid Resistant (Cross-Resistance) 23S_rRNA_Mutation->Tedizolid_Resistant Commonly rplC_rplD_Mutation->Ted_Resistant Commonly

Figure 3. Logical relationship of cross-resistance scenarios.

Conclusion

This compound demonstrates superior in vitro potency compared to linezolid against a wide range of Gram-positive pathogens. While it offers a potential therapeutic option for infections caused by some linezolid-resistant strains, particularly those harboring the cfr gene, cross-resistance is a significant concern for isolates with target-site mutations in the 23S rRNA and ribosomal proteins L3/L4. Therefore, susceptibility testing of tedizolid is crucial when considering its use against linezolid-resistant organisms. Further research into the nuanced interactions between specific mutations and tedizolid binding is warranted to refine predictive models of cross-resistance.

References

(S)-Tedizolid Demonstrates Potent Efficacy in Linezolid-Resistant MRSA Models, Overcoming Key Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights the superior activity of (S)-Tedizolid against linezolid-resistant Methicillin-Resistant Staphylococcus aureus (MRSA), including strains harboring the cfr gene. In vivo and in vitro studies consistently show that tedizolid maintains its efficacy where linezolid fails, offering a promising therapeutic alternative for challenging Gram-positive infections.

This compound, a next-generation oxazolidinone, has demonstrated significant potency against a spectrum of Gram-positive bacteria, including difficult-to-treat MRSA isolates that have developed resistance to linezolid.[1] This heightened activity is attributed to structural modifications in the tedizolid molecule that enhance its binding to the bacterial ribosome and allow it to evade common resistance mechanisms that affect its predecessor, linezolid.[1][2]

Superior In Vitro Activity Against Linezolid-Resistant Strains

Comparative in vitro studies consistently underscore the enhanced potency of tedizolid. Across various studies, tedizolid has exhibited four- to eight-fold lower minimum inhibitory concentrations (MICs) against staphylococci when compared to linezolid.[1][2] This advantage is particularly pronounced in linezolid-resistant strains, including those carrying the cfr methyltransferase gene, a key driver of linezolid resistance.[3][4] The cfr gene confers resistance by modifying the ribosomal binding site, but tedizolid's structure allows it to maintain effective binding and inhibit protein synthesis.[2]

Table 1: Comparative In Vitro Activity (MIC) of Tedizolid and Linezolid against S. aureus
Isolate TypeAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
MRSATedizolid0.250.4[3]
Linezolid1.52[3]
Methicillin- and Linezolid-Resistant S. aureus (MLRSA) with cfr geneTedizolid0.751[3]
Linezolid≥ 8≥ 8[3]
All S. aureus isolatesTedizolid0.250.5[5]
Linezolid0.5-2 (MSSA), 0.5->4 (MRSA)-[5]

Validated Efficacy in Preclinical In Vivo Models

The superior in vitro potency of tedizolid translates to robust efficacy in animal models of infection. In a murine thigh infection model, human-simulated exposures of tedizolid demonstrated comparable in vivo efficacy to linezolid against susceptible S. aureus strains.[6] Both drugs were bacteriostatic at 24 hours and showed bactericidal activity after 72 hours of treatment.[6]

However, in models involving linezolid-resistant strains, the advantages of tedizolid become more apparent. A murine peritonitis model using a cfr-positive MRSA strain showed that tedizolid provided significant protection comparable to daptomycin, while linezolid's efficacy was compromised.[7]

Table 2: In Vivo Efficacy of Tedizolid and Linezolid in Murine Infection Models
ModelS. aureus StrainTreatment RegimenChange in Bacterial Density (log₁₀ CFU) at 72hReference
Murine Thigh InfectionMSSA & MRSAHuman-simulated exposure (Tedizolid 200mg Q24h vs. Linezolid 600mg Q12h)≥ 2.6 reduction for both[6]
Murine PeritonitisMRSA CM-05 (cfr+)Single doseSignificant protection (survival)[7]

Mechanism of Action and Overcoming Resistance

Tedizolid, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8][9] Its unique chemical structure, however, allows for additional binding interactions, resulting in higher affinity for the ribosome.[1][10] This enhanced binding is crucial for its activity against linezolid-resistant strains.

Linezolid resistance in MRSA is often mediated by mutations in the 23S rRNA or by the acquisition of the cfr gene.[11] The cfr enzyme methylates a specific nucleotide in the ribosome's peptidyl transferase center, sterically hindering the binding of linezolid.[2] Tedizolid's modified side chain is less affected by this methylation, allowing it to bind effectively and inhibit protein synthesis despite the presence of Cfr.[2]

G cluster_ribosome Bacterial 50S Ribosome cluster_drugs Oxazolidinones cluster_resistance Resistance Mechanism Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Peptidyl Transferase Center (PTC)->Protein_Synthesis Enables Tedizolid Tedizolid Tedizolid->Peptidyl Transferase Center (PTC) Binds Inhibition Tedizolid->Inhibition Linezolid Linezolid Linezolid->Peptidyl Transferase Center (PTC) Binds Linezolid->Inhibition cfr_gene cfr gene Cfr_methyltransferase Cfr Methyltransferase cfr_gene->Cfr_methyltransferase Encodes Methylation A2503 Methylation Cfr_methyltransferase->Methylation Catalyzes Methylation->Peptidyl Transferase Center (PTC) Modifies Block Methylation->Block Inhibition->Protein_Synthesis Block->Linezolid Hinders Binding

Caption: Tedizolid's mechanism of action and evasion of cfr-mediated resistance.

Experimental Protocols

Murine Thigh Infection Model

This model is utilized to evaluate the in vivo efficacy of antimicrobial agents in a localized deep-tissue infection.

  • Animal Model: Immunocompetent, specific-pathogen-free female ICR mice are typically used.

  • Infection Induction: Mice are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide. A bacterial suspension of the test MRSA strain (e.g., 10⁶ CFU/mL) is injected into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Tedizolid and linezolid are administered via routes (e.g., oral gavage, subcutaneous injection) that simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At various time points (e.g., 24, 48, 72 hours) post-treatment initiation, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting).

  • Data Analysis: The change in bacterial density (log₁₀ CFU) from the start of therapy is calculated for each treatment group and compared to an untreated control group.

Murine Peritonitis/Sepsis Model

This model assesses the efficacy of antibiotics in a systemic infection that mimics sepsis.

  • Animal Model: Female ICR or similar strain mice (e.g., 4-6 weeks old) are used.

  • Infection Induction: A bacterial suspension of the MRSA strain mixed with a sterile mucin solution (to enhance virulence) is injected intraperitoneally. The inoculum size is often calibrated to a lethal dose (e.g., LD₅₀).

  • Treatment: A single dose of the test antibiotic (e.g., tedizolid, linezolid, daptomycin) or a vehicle control is administered at a set time post-infection (e.g., 1 hour).

  • Efficacy Assessment: The primary endpoint is survival, which is monitored over a period of several days (e.g., 7 days).

  • Data Analysis: Survival curves are generated and compared between treatment groups and the control group using statistical methods such as the log-rank test.

G cluster_thigh Murine Thigh Infection Model cluster_peritonitis Murine Peritonitis Model Thigh_Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Thigh_Start->Induce_Neutropenia Inject_MRSA_Thigh Inject MRSA into Thigh Induce_Neutropenia->Inject_MRSA_Thigh Administer_Drug_Thigh Administer Drug (Tedizolid/Linezolid) Inject_MRSA_Thigh->Administer_Drug_Thigh Harvest_Thigh Harvest & Homogenize Thigh at 24, 48, 72h Administer_Drug_Thigh->Harvest_Thigh CFU_Count_Thigh Bacterial Quantification (CFU Count) Harvest_Thigh->CFU_Count_Thigh Thigh_End End CFU_Count_Thigh->Thigh_End Peritonitis_Start Start Inject_MRSA_IP Inject MRSA + Mucin (Intraperitoneal) Peritonitis_Start->Inject_MRSA_IP Administer_Drug_IP Administer Drug (Single Dose) Inject_MRSA_IP->Administer_Drug_IP Monitor_Survival Monitor Survival (e.g., 7 days) Administer_Drug_IP->Monitor_Survival Peritonitis_End End Monitor_Survival->Peritonitis_End

Caption: Workflow of murine models for evaluating antibiotic efficacy.

Conclusion

The available preclinical data robustly supports the validation of this compound's efficacy in linezolid-resistant MRSA models. Its enhanced in vitro potency, particularly against cfr-positive strains, and its proven in vivo efficacy position it as a critical therapeutic option in the face of growing oxazolidinone resistance. The structural advantages of tedizolid allow it to overcome key resistance mechanisms that limit the utility of linezolid, offering a reliable alternative for clinicians treating serious MRSA infections.

References

(S)-Tedizolid Versus Daptomycin for Treating Bacteremia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of head-to-head clinical trials necessitates a review of preclinical and indirect clinical evidence.

Currently, there are no published head-to-head randomized controlled clinical trials directly comparing the efficacy and safety of (S)-tedizolid and daptomycin for the treatment of bacteremia. Tedizolid is approved for acute bacterial skin and skin structure infections (ABSSSI), while daptomycin is indicated for complicated skin and skin-structure infections and Staphylococcus aureus bacteremia, including right-sided infective endocarditis. This guide provides a comparative analysis based on available preclinical data, in vitro susceptibility studies, and clinical data for each drug in the context of bacteremia to inform the research and drug development community.

In Vitro Susceptibility

Tedizolid generally exhibits greater in vitro potency against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), compared to daptomycin, as reflected by lower Minimum Inhibitory Concentration (MIC) values.

Table 1: MIC Distribution for Tedizolid and Daptomycin against Staphylococcus aureus

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)Tedizolid0.120.25[1][2][3]
Methicillin-Resistant S. aureus (MRSA)Daptomycin0.50.5-1[4][5]
Methicillin-Susceptible S. aureus (MSSA)Tedizolid0.120.25[1][2]
Methicillin-Susceptible S. aureus (MSSA)Daptomycin0.50.5[4][5]

Preclinical Models

Preclinical studies in animal models of serious infections provide some comparative insights, though results have been variable and dependent on the model used.

Rabbit Model of MRSA Endocarditis

A study in a rabbit model of aortic valve endocarditis caused by MRSA found that daptomycin was more effective at reducing vegetation titers than tedizolid phosphate.

Table 2: Efficacy of Tedizolid Phosphate and Daptomycin in a Rabbit MRSA Endocarditis Model

Treatment GroupMedian Vegetation Titers (log10 CFU/g)Statistical Significance (vs. Tedizolid)
Tedizolid phosphate (15 mg/kg b.i.d.)Not explicitly stated, but higher than daptomycin-
Daptomycin (18 mg/kg q.d.)Significantly lowerP = 0.016
Vancomycin (30 mg/kg b.i.d.)Not significantly differentP = 0.984
Rat Model of Endocarditis (Step-Down Therapy)

In a rat model of endocarditis caused by Enterococcus faecalis, vancomycin-resistant Enterococcus faecium, and MRSA, tedizolid monotherapy was not effective. However, when used as a step-down therapy after daptomycin, the combination was as effective as a full course of daptomycin.[6][7]

Table 3: Outcomes in a Rat Endocarditis Model

Treatment RegimenEfficacy
Tedizolid (5 days)Not effective compared to no treatment
Daptomycin (5 days)Significantly effective
Daptomycin (3 days) followed by Tedizolid (2 days)As effective as Daptomycin (5 days)

In Vitro Interaction Studies

An in vitro study using a simulated endocardial vegetation (SEV) model demonstrated antagonism between tedizolid and daptomycin against two clinical MRSA strains. The combination resulted in slower bacterial killing and, in some cases, regrowth compared to daptomycin alone.[8][9][10] This finding suggests that concurrent use of these two agents may not be beneficial and warrants further investigation.

Clinical Experience in Bacteremia

This compound

The clinical experience with tedizolid for bacteremia is limited to off-label use and is primarily documented in case reports and small case series.[11][12][13][14] In one report, two patients with Staphylococcus aureus bacteremia (one MRSA, one MSSA) were successfully treated with tedizolid after failing or having contraindications to other therapies.[11][12] Another case series described four patients with daptomycin-nonsusceptible Enterococcus faecium bacteremia who were successfully treated with tedizolid as salvage therapy.[13] These cases suggest a potential role for tedizolid in specific bacteremia scenarios, but larger, controlled studies are needed.

Daptomycin

Daptomycin has a well-established role in the treatment of S. aureus bacteremia. Clinical trials have demonstrated its efficacy, with clinical success rates reported to be around 81% in patients with S. aureus bacteremia.[15] Higher doses of daptomycin (>6 mg/kg/day) have been associated with numerically higher clinical success rates in some infections, including endocarditis.[16] However, the emergence of daptomycin non-susceptible isolates during therapy for persistent bacteremia is a concern.[17]

Table 4: Clinical Success Rates for Daptomycin in S. aureus Bacteremia

Study PopulationDaptomycin DoseClinical Success RateReference
Patients with S. aureus bacteremia and mild to moderate renal impairmentMedian 6 mg/kg81.3%[15]
Patients in the European Cubicin® Outcomes Registry and Experience (EU-CORE)≤6 mg/kg/day80.3%[16]
Patients in the European Cubicin® Outcomes Registry and Experience (EU-CORE)>6 mg/kg/day82.0%[16]

Mechanisms of Action

This compound and daptomycin have distinct mechanisms of action. Tedizolid inhibits bacterial protein synthesis, while daptomycin disrupts the bacterial cell membrane.

cluster_tedizolid This compound Mechanism of Action Tedizolid Tedizolid Ribosome Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome Binds to A_site Aminoacyl Site (A-site) Tedizolid->A_site Binds within P_site Peptidyl Transferase Center (P-site) Ribosome->P_site Ribosome->A_site Initiation_Complex 70S Initiation Complex A_site->Initiation_Complex Prevents formation of Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks

Caption: this compound's mechanism of action.

cluster_daptomycin Daptomycin Mechanism of Action Daptomycin Daptomycin Complex Daptomycin-Calcium Complex Daptomycin->Complex Binds to Calcium Calcium Ions (Ca2+) Calcium->Complex Membrane Bacterial Cell Membrane Complex->Membrane Inserts into Oligomerization Oligomerization Membrane->Oligomerization Promotes Channel Ion Channel Formation Oligomerization->Channel Efflux Potassium Ion Efflux Channel->Efflux Depolarization Membrane Depolarization Cell_Death Cell Death Depolarization->Cell_Death Leads to Efflux->Depolarization

Caption: Daptomycin's mechanism of action.

Experimental Protocols

In Vitro Simulated Endocardial Vegetation (SEV) Model

The in vitro antagonism between tedizolid and daptomycin was evaluated using an SEV model.[8][9][10]

start Start prep Prepare MRSA inoculum (2 clinical strains) start->prep sev Create Simulated Endocardial Vegetations (SEVs) (fibrin and human platelets) prep->sev inoculate Inoculate SEVs with MRSA sev->inoculate treatment Introduce simulated antibiotic regimens: - Tedizolid alone - Daptomycin alone (6 mg/kg & 10 mg/kg) - Tedizolid + Daptomycin (6 mg/kg) - Tedizolid + Daptomycin (10 mg/kg) inoculate->treatment sample Sample SEVs at multiple time points over 8 days treatment->sample quantify Quantify bacterial density (log10 CFU/g) sample->quantify analyze Analyze for synergy, indifference, or antagonism quantify->analyze end End analyze->end

Caption: In Vitro SEV Model Workflow.

Rat Endocarditis Model

The rat endocarditis model was utilized to assess tedizolid as a step-down therapy following daptomycin.[6][7][18]

cluster_groups Treatment Groups start Start induction Induce aortic valve endocarditis in rats (catheterization) start->induction infection Infect with target pathogen (e.g., MRSA, E. faecalis) induction->infection initiate_therapy Initiate antibiotic therapy 24h post-infection infection->initiate_therapy group1 Tedizolid monotherapy (5 days) initiate_therapy->group1 group2 Daptomycin monotherapy (5 days) initiate_therapy->group2 group3 Daptomycin (3 days) -> Tedizolid (2 days) initiate_therapy->group3 control No treatment initiate_therapy->control sacrifice Sacrifice animals after treatment completion group1->sacrifice group2->sacrifice group3->sacrifice control->sacrifice harvest Harvest aortic vegetations sacrifice->harvest quantify Quantify bacterial density (log10 CFU/g) harvest->quantify compare Compare efficacy between groups quantify->compare end End compare->end

Caption: Rat Endocarditis Model Workflow.

Conclusion

In the absence of direct comparative clinical trials, a definitive recommendation for this compound versus daptomycin for the treatment of bacteremia cannot be made. Daptomycin has an established clinical role in S. aureus bacteremia, supported by clinical trial data. Tedizolid demonstrates potent in vitro activity against relevant pathogens, and case reports suggest potential utility in bacteremia, particularly in salvage therapy situations. However, preclinical data from an in vitro model showing antagonism between tedizolid and daptomycin raises concerns about their combined use. Further research, including well-designed clinical trials, is necessary to elucidate the comparative efficacy and safety of these agents for bacteremia and to determine their optimal use, either as monotherapy or in combination.

References

Comparative Analysis of (S)-Tedizolid and Clindamycin in Skin Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, offering an objective comparison of (S)-Tedizolid and clindamycin for the treatment of skin and soft tissue infections. This guide synthesizes in vitro activity, mechanism of action, clinical efficacy, and safety profiles, supported by experimental data and methodologies.

Introduction

Acute bacterial skin and skin structure infections (ABSSSIs) represent a significant clinical challenge, often complicated by the emergence of multidrug-resistant pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA). The selection of an appropriate antimicrobial agent is crucial for successful patient outcomes. This guide provides a detailed comparative analysis of two antibiotics used in the management of skin infections: this compound, a second-generation oxazolidinone, and clindamycin, a lincosamide antibiotic. While both are effective against Gram-positive bacteria, they differ significantly in their chemical structure, mechanism of action, spectrum of activity, and safety profiles. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform further research and clinical development.

Mechanism of Action

Both tedizolid and clindamycin inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, but they do so at different sites and through distinct interactions.

This compound: As an oxazolidinone, tedizolid exerts its bacteriostatic effect by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][2][3] This binding action prevents the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[4] Specifically, it blocks the A-site of the peptidyl transferase center, thereby inhibiting the binding of aminoacyl-tRNA and halting the elongation of the polypeptide chain.[4] Tedizolid possesses a modified side chain that confers activity against some linezolid-resistant strains and an optimized ring system that enhances its potency.[1]

Clindamycin: Clindamycin, a lincosamide, also binds to the 23S portion of the 50S ribosomal subunit.[2] Its binding site overlaps with that of macrolides and streptogramin B, leading to potential cross-resistance. Clindamycin interferes with the translocation step of protein synthesis, effectively inhibiting the elongation of the peptide chain.[5] It can also cause premature dissociation of the peptidyl-tRNA from the ribosome. While generally considered bacteriostatic, it may exhibit bactericidal activity at high concentrations against certain susceptible organisms.[5]

Mechanism_of_Action cluster_Tedizolid This compound cluster_Clindamycin Clindamycin Tedizolid This compound Ribosome50S_T 50S Ribosomal Subunit (23S rRNA) Tedizolid->Ribosome50S_T Binds to InitiationComplex 70S Initiation Complex Formation Ribosome50S_T->InitiationComplex Prevents ProteinSynthesis_T Protein Synthesis InitiationComplex->ProteinSynthesis_T Inhibits Clindamycin Clindamycin Ribosome50S_C 50S Ribosomal Subunit (23S rRNA) Clindamycin->Ribosome50S_C Binds to Translocation Peptide Chain Translocation Ribosome50S_C->Translocation Inhibits ProteinSynthesis_C Protein Synthesis Translocation->ProteinSynthesis_C Inhibits

Figure 1: Comparative Mechanism of Action of this compound and Clindamycin.

In Vitro Activity

This compound generally demonstrates greater in vitro potency against key Gram-positive pathogens implicated in skin infections compared to other antibiotics, including linezolid, and shows favorable activity against strains that may be resistant to clindamycin.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the in vitro activity of this compound and clindamycin against common pathogens associated with skin and soft tissue infections. Data is presented as MIC50 and MIC90 (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity against Staphylococcus aureus

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)This compound 0.250.5[6][7][8]
Clindamycin --[9][10]
Methicillin-Resistant S. aureus (MRSA)This compound 0.250.5[6][7][8][11]
Clindamycin --[9][10]

Note: Direct comparative MIC90 values for clindamycin were not consistently available in the provided search results. However, studies show increasing resistance of MRSA to clindamycin.[9][12]

Table 2: In Vitro Activity against Streptococci

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Streptococcus pyogenesThis compound -0.5[8]
Clindamycin ---
Streptococcus agalactiaeThis compound -0.5[8]
Clindamycin ---
Streptococcus anginosus groupThis compound -0.5[8]
Clindamycin ---

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, with four to eight times greater activity than linezolid against staphylococci, enterococci, and streptococci.[1][7] The MIC90 of tedizolid for both MSSA and MRSA is consistently reported as 0.25-0.5 μg/mL.[6][7][8][11] Importantly, tedizolid retains activity against some linezolid-resistant strains, including those harboring the cfr gene.[1][9] In contrast, clindamycin resistance among staphylococci, particularly MRSA, is a growing concern.[12]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of the antimicrobial agent are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antimicrobial_Susceptibility_Testing_Workflow cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in Microtiter Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Figure 2: Generalized workflow for broth microdilution antimicrobial susceptibility testing.

Clinical Efficacy and Safety Profile

Clinical Efficacy:

Direct, head-to-head clinical trials comparing this compound and clindamycin for skin infections are limited. However, extensive clinical trial data exists for tedizolid, primarily from studies comparing it to linezolid.

This compound: Two large phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) demonstrated the non-inferiority of a 6-day course of 200 mg once-daily tedizolid to a 10-day course of 600 mg twice-daily linezolid for the treatment of ABSSSIs.[13][14][15] High clinical cure rates were observed in both treatment arms, including in patients with MRSA infections.[16][17] The early clinical response rates at 48-72 hours were similar between tedizolid and linezolid.[13][14]

Clindamycin: Clindamycin has a long history of use in treating skin and soft tissue infections caused by staphylococci and streptococci. However, its utility can be limited by local resistance patterns, particularly among MRSA isolates.[6] The need to test for inducible clindamycin resistance in erythromycin-resistant staphylococci can also complicate its use.[6]

Safety and Tolerability:

This compound: Tedizolid is generally well-tolerated.[18] Pooled data from clinical trials indicate that the most common adverse events are gastrointestinal (nausea, vomiting, diarrhea) and headache.[18] Importantly, in phase 3 trials comparing it to linezolid, tedizolid was associated with a lower incidence of gastrointestinal adverse events and a more favorable hematologic safety profile, with a lower risk of thrombocytopenia.[13][19]

Clindamycin: The use of clindamycin is most notably associated with a risk of Clostridioides difficile-associated diarrhea (CDAD), which can range from mild diarrhea to fatal colitis.[20] Other potential adverse effects include nausea, vomiting, abdominal pain, and rash.

Table 3: Comparative Pharmacokinetic and Safety Profile

ParameterThis compoundClindamycinReference(s)
Dosing Frequency Once daily3-4 times daily[1]
Oral Bioavailability ~90%Good[1][5]
Half-life ~12 hours~2.5-3 hours[1][21]
Metabolism Primarily hepatic sulfation (inactive metabolite)Hepatic (CYP3A4)[12][21]
Common Adverse Events Nausea, vomiting, diarrhea, headacheNausea, vomiting, diarrhea, abdominal pain, rash[18]
Serious Adverse Events Lower risk of myelosuppression vs. linezolidClostridioides difficile-associated diarrhea (CDAD)[13][20]
Dosage Adjustment Not required for renal or hepatic impairmentNot typically required for mild to moderate renal/hepatic impairment[1][22]

Conclusion

This compound and clindamycin are both options for the treatment of skin and soft tissue infections, but they present distinct profiles for consideration in research and development.

This compound offers a potent, once-daily, short-course therapy with excellent activity against a broad range of Gram-positive pathogens, including MRSA.[1][14] Its favorable safety profile, particularly the lower incidence of hematologic and gastrointestinal side effects compared to linezolid, makes it an attractive alternative.[13][19] The high oral bioavailability allows for easy transition from intravenous to oral therapy.[12]

Clindamycin remains a clinically useful antibiotic for skin infections caused by susceptible organisms. However, its utility is increasingly challenged by rising resistance rates among staphylococci and the significant risk of C. difficile-associated diarrhea.[12][20]

For drug development professionals, the advantages of tedizolid in terms of its targeted spectrum, predictable pharmacokinetics, and improved safety profile highlight key areas of focus for the development of new anti-infective agents. Future research could explore the potential for tedizolid in other indications and in combination therapies. For researchers, the distinct mechanisms of action and resistance profiles of these two drugs provide a basis for further investigation into the molecular basis of antibiotic action and resistance in Gram-positive bacteria.

References

In Vitro Synergy of (S)-Tedizolid with Rifampicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of (S)-Tedizolid when combined with rifampicin, with a focus on experimental data against Staphylococcus aureus.

The combination of this compound and rifampicin presents a promising strategy, particularly in the context of difficult-to-treat infections involving biofilms. While traditional synergy testing against planktonic bacteria has shown variable results, the combination exhibits significant advantages in preventing the emergence of rifampicin resistance and in the eradication of established biofilms.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies assessing the synergistic and interactive effects of tedizolid and rifampicin. The data primarily focuses on the combination's activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains, especially within biofilm models.

Bacterial Strain(s)Test MethodKey Findings & Quantitative DataReference
S. aureus (MSSA ATCC 6538 & MRSA ATCC 43300)Biofilm Disruption & Viability AssayThe combination of tedizolid with rifampicin significantly disaggregated pre-formed biofilms and reduced metabolic activity.[1][2][3] Notably, the combination completely prevented the emergence of rifampicin resistance.[1][2][3][1][2][3]
S. aureus (MRSA ATCC 43300)Biofilm Viability Assay (CFU count)The combination of tedizolid (at 8x and 16x MIC) with rifampicin showed enhanced bactericidal activity, with an average reduction of 2.14 and 3.97 log10 CFU/well, respectively, compared to rifampicin alone.[2][2]
Staphylococcal isolates (7 MRSA and 3 S. epidermidis)Time-Kill AssaySynergy (defined as a ≥2 log10 CFU/mL reduction by the combination compared to the most active single agent) was observed in 3 out of 10 strains tested.[4] For the majority of strains (80%), the interaction was classified as indifferent.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in the cited studies for determining the in vitro synergy of tedizolid and rifampicin.

Biofilm Disruption and Viability Assay

This method assesses the efficacy of antimicrobial agents on established biofilms.

  • Biofilm Formation: S. aureus strains (MSSA and MRSA) are cultured in a suitable medium, such as tryptic soy broth supplemented with glucose, in 96-well microtiter plates. The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for the formation of mature biofilms.[2]

  • Antimicrobial Treatment: After biofilm formation, the planktonic cells are removed, and the biofilms are washed. Fresh medium containing serial dilutions of tedizolid, rifampicin, and their combinations is added to the wells. Control wells with no antibiotics are also included. The plates are then incubated for a further 24-72 hours.[2]

  • Quantification of Biofilm Biomass: The biofilm biomass can be quantified using methods such as crystal violet staining. The stain is added to the wells, and after a period of incubation, the excess stain is washed away. The bound stain is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 590 nm) to determine the amount of biofilm.[2]

  • Assessment of Metabolic Activity: The metabolic activity of the bacteria within the biofilm can be assessed using assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. A solution of XTT is added to the wells, and the metabolic activity of viable cells reduces the XTT to a formazan product, which can be measured colorimetrically (e.g., at 450 nm).[2]

  • Determination of Bacterial Viability (CFU Count): To determine the number of viable bacteria, the biofilms are physically disrupted (e.g., by sonication or vigorous vortexing). The resulting bacterial suspension is serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU) is counted to quantify the viable bacteria.[2]

  • Evaluation of Rifampicin Resistance: To assess the prevention of rifampicin resistance, bacteria from the treated biofilms are plated on agar containing a selective concentration of rifampicin. The absence of growth indicates the prevention of resistance.[1][2][3]

Time-Kill Assay

Time-kill assays are used to determine the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., S. aureus) is prepared to a specific concentration (e.g., ~5 x 10^5 CFU/mL) in a suitable broth medium.[4]

  • Antimicrobial Exposure: The bacterial suspension is exposed to the antimicrobial agents (tedizolid alone, rifampicin alone, and the combination) at predetermined concentrations, often multiples of their Minimum Inhibitory Concentrations (MICs). A growth control without any antibiotic is also included.[4]

  • Sampling and Viable Cell Counting: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each test tube, serially diluted, and plated on agar plates.[4]

  • Data Analysis: After incubation, the number of CFU/mL is determined for each time point. The results are typically plotted as log10 CFU/mL versus time. Synergy is generally defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[4]

Visualizations

Experimental Workflow for In Vitro Synergy Testing

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_biofilm Biofilm Assay Bacterial Strain Preparation Bacterial Strain Preparation Inoculation of Microplate Inoculation of Microplate Bacterial Strain Preparation->Inoculation of Microplate Standardized Inoculum Standardized Inoculum Bacterial Strain Preparation->Standardized Inoculum Biofilm Formation Biofilm Formation Bacterial Strain Preparation->Biofilm Formation Antimicrobial Stock Solutions Antimicrobial Stock Solutions Serial Dilutions of Drugs Serial Dilutions of Drugs Antimicrobial Stock Solutions->Serial Dilutions of Drugs Exposure to Antimicrobials Exposure to Antimicrobials Antimicrobial Stock Solutions->Exposure to Antimicrobials Antimicrobial Treatment Antimicrobial Treatment Antimicrobial Stock Solutions->Antimicrobial Treatment Serial Dilutions of Drugs->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation MIC Determination MIC Determination Incubation->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Standardized Inoculum->Exposure to Antimicrobials Time-Point Sampling Time-Point Sampling Exposure to Antimicrobials->Time-Point Sampling CFU Counting CFU Counting Time-Point Sampling->CFU Counting Data Plotting & Analysis Data Plotting & Analysis CFU Counting->Data Plotting & Analysis Biofilm Formation->Antimicrobial Treatment Quantification (Biomass, Viability) Quantification (Biomass, Viability) Antimicrobial Treatment->Quantification (Biomass, Viability) Resistance Prevention Analysis Resistance Prevention Analysis Antimicrobial Treatment->Resistance Prevention Analysis

Caption: Workflow for in vitro synergy testing of antimicrobial agents.

Proposed Synergistic Mechanism of Action

G cluster_cell Bacterial Cell DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA Ribosome_50S 50S Ribosomal Subunit mRNA->Ribosome_50S Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Synergistic_Effect Synergistic Effect on Inhibition of Bacterial Growth Tedizolid Tedizolid Tedizolid->Ribosome_50S Inhibits Synergistic_Effect->Bacterial_Growth Enhanced Inhibition

Caption: Dual mechanism of action of tedizolid and rifampicin.

References

Comparative Pharmacodynamics of (S)-Tedizolid Across Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamics of (S)-Tedizolid, a second-generation oxazolidinone antibiotic, across various patient populations. The information presented is supported by experimental data from pivotal clinical trials and pharmacokinetic studies, offering valuable insights for research and drug development.

Executive Summary

Mechanism of Action

This compound functions by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[2] This interaction prevents the formation of a functional 70S initiation complex, a critical step in bacterial protein synthesis, thereby halting bacterial growth.[2][3]

Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Bacterial_Phosphatases Bacterial Phosphatases Tedizolid_Phosphate->Bacterial_Phosphatases Hydrolysis S_Tedizolid This compound (Active Moiety) Ribosome_50S 50S Ribosomal Subunit S_Tedizolid->Ribosome_50S Binds to Peptidyl Transferase Center Bacterial_Phosphatases->S_Tedizolid Initiation_Complex Functional 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents formation of Bacterial_Growth Bacterial Growth Inhibition Ribosome_50S->Bacterial_Growth Directly Inhibits Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Protein_Synthesis->Bacterial_Growth Inhibition of

Caption: Mechanism of this compound action.

Comparative Pharmacokinetics in Special Populations

The pharmacokinetic profile of this compound has been evaluated in several key patient populations to determine the necessity of dose adjustments. The standard dose is 200 mg once daily.[9][10][11]

Patients with Renal Impairment

Studies in subjects with severe renal impairment (creatinine clearance <30 mL/min) and those on hemodialysis have shown that the pharmacokinetics of this compound are not significantly altered compared to healthy subjects.[6][7][8]

Table 1: Pharmacokinetic Parameters of this compound in Patients with Renal Impairment

Patient PopulationNCmax (μg/mL)AUC0-∞ (μg·h/mL)Dose Adjustment Recommended
Healthy Controls82.3 ± 0.533.1 ± 7.2-
Severe Renal Impairment82.3 ± 0.630.4 ± 8.1No
End-Stage Renal Disease (on Hemodialysis)82.6 ± 0.829.8 ± 6.9No

Data are presented as mean ± standard deviation. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.

Patients with Hepatic Impairment

In patients with moderate (Child-Pugh Class B) or severe (Child-Pugh Class C) hepatic impairment, the plasma exposure to this compound was slightly increased, but these changes were not considered clinically meaningful, and no dose adjustment is recommended.[6][7][8]

Table 2: Pharmacokinetic Parameters of this compound in Patients with Hepatic Impairment

Patient PopulationNCmax (μg/mL)AUC0-∞ (μg·h/mL)Dose Adjustment Recommended
Healthy Controls82.1 ± 0.529.5 ± 6.8-
Moderate Hepatic Impairment82.2 ± 0.435.9 ± 9.1No
Severe Hepatic Impairment82.5 ± 0.739.5 ± 11.2No

Data are presented as mean ± standard deviation.

Elderly and Obese Patients

Pharmacokinetic analyses in elderly (≥65 years) and obese (BMI ≥35 kg/m ²) subjects have demonstrated that age and body weight do not have a clinically significant impact on the pharmacokinetics of this compound, indicating that no dose adjustments are necessary for these populations.[12][13][14]

Table 3: Pharmacokinetic Parameters of this compound in Elderly and Obese Patients

Patient PopulationNCmax (μg/mL)AUC0-∞ (μg·h/mL)Dose Adjustment Recommended
Younger Controls (18-45 years)142.0 ± 0.530.8 ± 7.9-
Elderly (≥65 years)142.2 ± 0.634.9 ± 9.2No
Non-obese (BMI 18.5-29.9 kg/m ²)92.4 ± 0.431.2 ± 5.5-
Morbidly Obese (BMI ≥40 kg/m ²)92.1 ± 0.528.9 ± 6.1No

Data are presented as mean ± standard deviation.

Experimental Protocols

The data presented in this guide are derived from well-controlled clinical trials and pharmacokinetic studies. The general methodologies for these key experiments are outlined below.

Pharmacokinetic Studies in Special Populations

These studies were typically open-label, single-dose, parallel-group trials.[6][7][8]

Workflow for Pharmacokinetic Studies in Special Populations Screening Subject Screening and Enrollment (e.g., Renal/Hepatic Impairment, Elderly, Obese vs. Healthy Controls) Dosing Single Dose Administration of Tedizolid Phosphate (200 mg) (Oral or IV) Screening->Dosing Sampling Serial Blood Sampling (Predose and at multiple time points post-dose) Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) Analysis->PK_Parameters Comparison Statistical Comparison between Special Population and Healthy Control Groups PK_Parameters->Comparison

Caption: Pharmacokinetic study workflow.

  • Study Design: Open-label, single-dose, parallel-group studies were conducted to compare the pharmacokinetics of this compound in subjects with renal or hepatic impairment, elderly subjects, or obese subjects against healthy, matched control subjects.[6][7][8][12]

  • Dosing: A single 200 mg dose of tedizolid phosphate was administered either intravenously or orally.[6][7][15]

  • Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of this compound.[13][15]

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2).[17]

Pivotal Phase 3 Clinical Trials (ESTABLISH-1 & ESTABLISH-2)

These were randomized, double-blind, multicenter, non-inferiority trials designed to evaluate the efficacy and safety of tedizolid phosphate compared to linezolid for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[9][10][11]

Workflow for ESTABLISH Clinical Trials Patient_Recruitment Patient Recruitment (Adults with ABSSSI) Randomization Randomization (1:1) Patient_Recruitment->Randomization Treatment_A Tedizolid Phosphate 200 mg once daily for 6 days (IV or Oral) Randomization->Treatment_A Treatment_B Linezolid 600 mg twice daily for 10 days (IV or Oral) Randomization->Treatment_B Primary_Endpoint Primary Efficacy Endpoint Assessment (Cessation of lesion spread and absence of fever at 48-72 hours) Treatment_A->Primary_Endpoint Treatment_B->Primary_Endpoint Secondary_Endpoints Secondary Efficacy and Safety Endpoint Assessment (Test-of-Cure, Post-Therapy Evaluation, Adverse Events) Primary_Endpoint->Secondary_Endpoints Data_Analysis Non-inferiority Statistical Analysis Secondary_Endpoints->Data_Analysis

Caption: ESTABLISH trial workflow.

  • Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, major cutaneous abscess, or wound infection, were enrolled.[10][18]

  • Treatment Arms: Patients were randomized to receive either tedizolid phosphate (200 mg once daily for 6 days) or linezolid (600 mg twice daily for 10 days). Both intravenous and oral formulations were used.[9][11]

  • Primary Efficacy Endpoint: The primary outcome was the early clinical response at 48 to 72 hours, defined as the cessation of spread of the infection and the absence of fever.[9][11]

  • Secondary Endpoints: These included investigator's assessment of clinical response at the end of therapy and at a post-therapy evaluation, as well as microbiological response and safety assessments.[19]

  • Statistical Analysis: A non-inferiority margin of 10% was used to compare the efficacy of tedizolid to linezolid.[10]

Conclusion

References

Safety Operating Guide

Essential Safety and Handling Guide for (S)-Tedizolid in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of (S)-Tedizolid, ensuring laboratory safety and procedural accuracy.

This document provides critical safety and logistical information for the handling of this compound, a potent oxazolidinone-class antibacterial agent. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is mandatory to mitigate risks of exposure. The following table summarizes the required PPE and safety measures.

Protection Type Equipment and Procedures Rationale and Source
Respiratory Protection - Use in a well-ventilated area. - General and local exhaust ventilation is recommended. - For dust-generating activities (e.g., weighing), a NIOSH/MSHA approved respirator should be worn. - In situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is required.[1]Minimizes inhalation of airborne particles. This compound dust can form explosive mixtures in the air.[2][3]
Hand Protection - Chemical-resistant gloves (e.g., nitrile, neoprene). - Inspect gloves for integrity before use. - Change gloves frequently, especially after direct contact. - Wash hands thoroughly after removing gloves.[1][4]Prevents skin contact, which can cause mechanical irritation or drying.[2][5]
Eye Protection - Wear safety glasses with side shields or tightly fitting safety goggles. - In dusty conditions or when splashes are possible, wear appropriate goggles. - A faceshield is recommended if there is a potential for direct facial contact with dusts, mists, or aerosols.[1]Protects eyes from mechanical irritation caused by dust particles.[2]
Skin and Body Protection - Wear a laboratory coat or a work uniform. - For extensive handling, impervious protective clothing such as aprons and boots should be used to avoid skin contact.[1][4]Minimizes the risk of skin exposure.
General Hygiene - Do not eat, drink, or smoke in the laboratory. - Provide eye flushing stations and safety showers in close proximity to the work area. - Wash contaminated clothing before reuse.[1][4]Prevents accidental ingestion and ensures immediate decontamination in case of exposure.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of dust.[6] Handle in accordance with good industrial hygiene and safety practices. Minimize dust generation and accumulation.[1][3] Take precautionary measures against static discharge, as fine dust can form explosive mixtures with air.[2]

  • Storage: Store in properly labeled, closed containers.[1][3] The substance should be stored locked up in accordance with national regulations.[1][2]

Spillage and Accidental Release

In the event of a spill, evacuate the area and alert emergency services.[6] Use personal protective equipment as outlined above.[7] For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, control personal contact by wearing appropriate protective clothing.[6] Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[7] Avoid releasing the substance into the environment.[4]

Disposal

Dispose of this compound and its containers at an approved waste disposal plant.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Unwanted reagents should be segregated for disposal in their original containers if possible, with intact and legible labels.[8]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. Tare the balance with a sterile weighing paper or boat.

  • Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[5]

  • Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: a. Prepare a working solution of this compound in CAMHB. Note that the final concentration of DMSO should be kept low (typically ≤1%) to avoid affecting bacterial growth. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the this compound working solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last column of dilutions.[9]

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound and the growth control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in the translation process.[11][12]

Tedizolid_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Tedizolid This compound Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to 23S rRNA on P-site Inhibition Inhibition Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents association Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Tedizolid_Entry Tedizolid enters the bacterial cell

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.